Product packaging for Ladostigil(Cat. No.:CAS No. 209394-27-4)

Ladostigil

Cat. No.: B3062256
CAS No.: 209394-27-4
M. Wt: 272.34 g/mol
InChI Key: LHXOCOHMBFOVJS-OAHLLOKOSA-N
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Description

Rationale for Multimodal Drug Design in Neurodegenerative Disorders

The traditional "one gene, one drug, one disease" approach to drug discovery has proven to have limited success against complex, multifactorial diseases like Alzheimer's and Parkinson's. nih.govtandfonline.comtandfonline.com Evidence has increasingly shown that the underlying causes and progression of these neurodegenerative disorders involve a complex cascade of multiple pathological pathways. nih.govnih.gov These can include cholinergic deficits, monoaminergic imbalances, oxidative stress, neuroinflammation, mitochondrial dysfunction, and the misfolding and aggregation of proteins like amyloid-beta and tau. oaepublish.comspandidos-publications.commdpi.com

Targeting only a single protein or pathway is often insufficient to halt or significantly alter the complex progression of the disease. nih.govmdpi.com This has led to the development of therapeutic strategies using a "cocktail" of different drugs. However, this approach can increase the risk of adverse drug-drug interactions, and complexities in managing dosing and metabolism. oaepublish.comtandfonline.com

The rationale for designing single multimodal drugs, also referred to as designed multiple ligands (DMLs), is to address these challenges. nih.govtandfonline.com A single compound that acts on several disease-relevant targets offers a potential advantage over drug combinations by simplifying treatment and potentially reducing the likelihood of unwanted side effects. oaepublish.comtandfonline.com This "magic shotgun" approach, as opposed to the "magic bullet" concept, may be key for developing future disease-modifying therapies for neurodegenerative conditions. tandfonline.com

Overview of Ladostigil's Preclinical Research Trajectory

The preclinical development of This compound (B1674322) was driven by the multi-target therapeutic strategy. imrpress.comnih.gov Its design as a dual cholinesterase (ChE) and monoamine oxidase (MAO) inhibitor allows it to address multiple neurochemical deficits observed in diseases like Alzheimer's. nih.govnih.gov this compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and an irreversible, brain-selective inhibitor of MAO-A and MAO-B. wikipedia.orgrsc.orgnih.gov This brain-selective MAO inhibition is a key feature, with little to no corresponding MAO inhibition observed in the liver and small intestine in preclinical models, which is a desirable property. nih.gov

Table 1: Primary Pharmacological Targets of this compound

Target EnzymeType of InhibitionPrimary Function of InhibitionReference
Acetylcholinesterase (AChE)ReversibleIncreases levels of the neurotransmitter acetylcholine (B1216132) to address cognitive deficits. wikipedia.orgontosight.ai
Butyrylcholinesterase (BuChE)ReversibleContributes to increasing acetylcholine levels, particularly as Alzheimer's disease progresses. wikipedia.orgoaepublish.com
Monoamine Oxidase A (MAO-A)Irreversible (Brain-Selective)Increases levels of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), contributing to potential antidepressant effects. imrpress.comnih.gov
Monoamine Oxidase B (MAO-B)Irreversible (Brain-Selective)Increases dopamine (B1211576) levels and provides neuroprotection against oxidative stress. imrpress.comwikipedia.org

Beyond its enzyme-inhibiting activities, preclinical research has revealed that this compound possesses significant neuroprotective properties. imrpress.comnih.gov These effects are mediated through several molecular mechanisms:

Regulation of Amyloid Precursor Protein (APP) Processing : In vitro studies have shown that this compound can modulate the processing of APP, favoring the non-amyloidogenic pathway. imrpress.comspandidos-publications.com This action is linked to the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathways. imrpress.comnih.govspandidos-publications.com

Modulation of Cell Survival and Apoptosis : this compound has been shown to regulate the expression of the Bcl-2 family of proteins, which are crucial for cell survival. imrpress.comnih.gov It can induce the expression of anti-apoptotic proteins like Bcl-2 while reducing the expression of pro-apoptotic proteins such as Bad and Bax. imrpress.com

Upregulation of Neurotrophic Factors : The compound has been found to enhance the expression of key neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). wikipedia.org

Antioxidant and Anti-inflammatory Activity : this compound demonstrates antioxidant properties by reducing oxidative stress and has been shown to prevent gliosis (an inflammatory response) in animal models. nih.govmedchemexpress.com

These mechanisms have been investigated in a variety of preclinical models, demonstrating the compound's potential effects on cognition and behavior. imrpress.comen-journal.org

Table 2: Selected Preclinical Research Findings for this compound

Preclinical ModelKey FindingReference
Rat models of anxiety and depression (e.g., forced swim test)Demonstrated antidepressant-like activity. imrpress.commedchemexpress.com
Rat models of Alzheimer's disease (e.g., scopolamine- or streptozotocin-induced memory deficits)Prevented or antagonized impairments in spatial and episodic memory. imrpress.comnih.gov
Aged rhesus monkeysImproved cognitive deficits in delayed matching tasks. imrpress.com
Gerbil model of global ischemiaReduced hippocampal cell damage. nih.goven-journal.org
Mouse model of closed head injuryReduced cerebral edema. nih.goven-journal.org
Human neuroblastoma SH-SY5Y and rat PC12 cellsProtected against cytotoxicity induced by oxidative stress. imrpress.comen-journal.org

The S-isomer of this compound, known as TV3279, lacks MAO inhibitory activity but was still shown to have anti-Alzheimer's disease activity in a scopolamine-induced deficit model, highlighting the contribution of the cholinesterase inhibition to its cognitive effects. imrpress.com Collectively, the preclinical data established this compound as a multimodal agent with potential neuroprotective, cognitive-enhancing, and antidepressant-like activities. imrpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O2 B3062256 Ladostigil CAS No. 209394-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXOCOHMBFOVJS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045854
Record name Ladostigil
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Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209394-27-4
Record name Ladostigil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209394-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ladostigil [INN]
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Record name Ladostigil
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URL https://www.drugbank.ca/drugs/DB16213
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Record name LADOSTIGIL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Structural Basis of Multimodal Activity

Design Principles: Hybridization of Known Pharmacophores

Ladostigil (B1674322) was designed by combining structural elements from two established drugs: rivastigmine (B141) and rasagiline (B1678815) wikipedia.orgresearchgate.netresearchgate.net. Rivastigmine is a cholinesterase inhibitor, primarily used to treat the cognitive symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain wikipedia.orgreading.ac.uk. Rasagiline is a selective, irreversible monoamine oxidase B (MAO-B) inhibitor with demonstrated neuroprotective properties, used in the management of Parkinson's disease wikipedia.orgnih.goven-journal.org.

The synthesis of this compound involved incorporating the carbamate (B1207046) moiety responsible for cholinesterase inhibition from rivastigmine into the aminoindan structure of rasagiline, which contains the propargylamine (B41283) functional group associated with MAO inhibition and neuroprotection wikipedia.orgresearchgate.netresearchgate.netnih.goven-journal.orgcsic.estandfonline.comrmmj.org.ilnih.govnih.gov. This hybridization strategy aimed to create a single molecule capable of simultaneously addressing multiple targets implicated in neurodegenerative processes, such as cholinergic deficits, monoaminergic dysfunction, and neuronal death wikipedia.orgnih.govnih.govrmmj.org.il.

Structure-Activity Relationships Governing Multimodal Properties

The distinct structural components of this compound contribute synergistically to its multimodal pharmacological profile.

Role of the Propargyl Moiety in Neuroprotection

The propargyl group, derived from rasagiline, is a critical element conferring neuroprotective activity to this compound wikipedia.orgnih.goven-journal.orgtandfonline.compsikofarmakoloji.org. This moiety has been shown to promote neuronal survival through various mechanisms that are independent of MAO or cholinesterase inhibition at lower concentrations psikofarmakoloji.org. These mechanisms include the induction of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), regulation of Bcl-2 family proteins (which are involved in apoptosis), activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and stabilization of mitochondrial membrane potential wikipedia.orgnih.govnih.govimrpress.comeurekaselect.comresearchgate.net. The propargyl group's contribution to neuroprotection appears to be a general property of propargylamine-containing compounds nih.govpsikofarmakoloji.org.

Significance of Isomeric Forms and Activity Profiles

This compound exists as the (R)-enantiomer, which is also known as TV3326 imrpress.com. The S-isomer of this compound, referred to as TV3279, exhibits a different activity profile nih.govnih.gov. While TV3279 retains cholinesterase inhibitory activity comparable to this compound, it is significantly less potent as an MAO inhibitor nih.govnih.gov. Despite being a poor MAO-B inhibitor, the S-isomer has demonstrated similar neuroprotective activity to this compound and rasagiline in laboratory studies, suggesting that the neuroprotective effects are primarily linked to the propargylamine moiety rather than solely to MAO inhibition en-journal.orgtandfonline.comnih.govpsikofarmakoloji.org. This highlights the importance of stereochemistry in influencing the enzyme inhibitory profiles while the neuroprotective effect appears to be a more general feature of the propargylamine structure nih.goven-journal.orgpsikofarmakoloji.org.

Below is a table illustrating the comparative enzyme inhibition profiles of this compound and its S-isomer:

CompoundCholinesterase InhibitionMAO-A Inhibition (in vivo)MAO-B Inhibition (in vivo)Neuroprotection
This compoundInhibits AChE and BuChEInhibitsInhibitsYes
TV3279Inhibits AChE and BuChELittle/No EffectLittle/No EffectYes

Influence of Carbamate Pseudo-Inhibitory Moiety on In Vivo Enzyme Activity

The carbamate moiety in this compound, derived from rivastigmine, acts as a pseudo-irreversible inhibitor of cholinesterases csic.es. While this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in vitro, it shows a preference for BuChE (approximately 100 times more potent against BuChE than AChE in vitro) nih.govrsc.org. However, the in vivo MAO inhibitory activity of this compound, particularly after oral administration, is significantly higher than its in vitro activity would suggest nih.govrsc.org. This discrepancy is attributed to the hydrolysis of the carbamate moiety by cholinesterases in the brain, which leads to the formation of active metabolites that are more potent inhibitors of MAO-A and MAO-B than the parent compound nih.govcsic.esrsc.org. This mechanism contributes to the brain-selective MAO inhibition observed with this compound nih.goveurekaselect.com.

Metabolite Contributions to Pharmacological Activity

The pharmacological activity of this compound in vivo is not solely due to the parent compound but is also significantly influenced by its active metabolites eurekaselect.comrsc.orgscilit.comnih.gov.

Identification of Active Metabolites

The primary metabolic pathway involving the carbamate group leads to the formation of decarbamylated metabolites . One key active metabolite identified is 6-hydroxyrasagiline (also referred to as 6-hydroxy-N-propargyl-1(R)-aminoindan) csic.esrsc.org. This metabolite is produced by the hydrolysis of the carbamate moiety of this compound, likely mediated by cholinesterases nih.govcsic.esrsc.org. Studies have shown that 6-hydroxyrasagiline has significantly higher affinity towards MAO-A and MAO-B compared to this compound itself nih.govcsic.esrsc.org. For instance, 6-hydroxyrasagiline has been reported to have Kᵢ values of 1.9 µM for MAO-A and 17 µM for MAO-B, demonstrating its potent MAO inhibitory activity rsc.org.

The formation of these active metabolites, particularly 6-hydroxyrasagiline, is believed to be responsible for the observed brain-selective MAO inhibition and the enhanced in vivo MAO inhibitory potency of this compound compared to its in vitro activity nih.govcsic.esrsc.org.

Below is a table summarizing key active metabolites and their activities:

MetaboliteFormed byPrimary ActivityContribution to this compound's Activity
6-hydroxyrasagilineHydrolysis of carbamate moietyPotent MAO-A and MAO-B inhibitionResponsible for brain-selective MAO inhibition in vivo
Hydroxy-1-(R)-aminoindanFurther metabolismNeuroprotectionContributes to overall neuroprotective effect

Neuroprotective Activity of Key Metabolites

Research indicates that the neuroprotective effects of this compound are not solely dependent on its direct inhibitory activities on cholinesterases or MAO. imrpress.comnih.govresearchgate.neten-journal.org The propargyl moiety itself, present in this compound and its related compound rasagiline, has been shown to promote neuronal survival. imrpress.comen-journal.org

Another metabolite, (R)-1-aminoindan, the major metabolite of rasagiline, also retains neuroprotective effects despite lacking significant MAO inhibition. en-journal.orgwikipedia.org This further supports the idea that the neuroprotective activity is, at least in part, independent of MAO inhibition and may be linked to the aminoindan structure or its modifications. imrpress.comen-journal.org

Studies on the anti-inflammatory properties of this compound and its metabolites in primary microglia have shown that they can inhibit the degradation of IκB-α and the nuclear translocation of the p65 subunit of NF-κB. researchgate.net They also inhibited the phosphorylation of p38 and ERK1/2 mitogen-activated protein kinases (MAPK). researchgate.net These anti-inflammatory effects are proposed to contribute to the neuroprotective action of this compound, particularly against memory impairments induced by aging or toxin-induced microglial activation. researchgate.netproquest.com

Enzyme Inhibition Mechanisms and Selectivity of Ladostigil

Cholinesterase Inhibition Profile

Ladostigil (B1674322) acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). wikipedia.orgnewdrugapprovals.orgncats.io This inhibition contributes to increasing the levels of acetylcholine (B1216132), a neurotransmitter important for cognitive function. nih.govwikipedia.org

Acetylcholinesterase (AChE) Inhibition Characteristics

This compound inhibits AChE, an enzyme primarily responsible for breaking down acetylcholine in the synaptic cleft. wikipedia.org In vitro studies have shown this compound to inhibit AChE. nih.govtaylorandfrancis.com However, the maximal AChE inhibition observed with this compound may not exceed 50-55%, suggesting a pseudo-reversible inhibition mechanism. nih.govmdpi.com This characteristic might contribute to a lower incidence of cholinergic side effects compared to other cholinesterase inhibitors. nih.gov The major metabolite of this compound, R-MCPAI, is a pseudo-reversible inhibitor of AChE due to the fast hydrolysis of the drug-enzyme complex. nih.govmdpi.com

Dynamics of Cholinesterase Inhibition

In vitro studies have shown that this compound causes a slowly developing inhibition of both AChE and BuChE. nih.gov Following oral administration in rats, this compound has been shown to inhibit cortical cholinesterase activity (comprising approximately 90% AChE and 10% BuChE) in a dose-dependent manner. nih.gov Doses ranging from 9-200 mg/kg resulted in 20-80% inhibition. nih.gov

Monoamine Oxidase (MAO) Inhibition Profile

This compound is also known to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, with a notable brain-selective profile. nih.govnih.goveurekaselect.com MAO enzymes are involved in the metabolism of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). mdpi.comspandidos-publications.com

Brain-Selective Monoamine Oxidase-A (MAO-A) Inhibition

This compound inhibits MAO-A, an enzyme that primarily metabolizes serotonin and norepinephrine. While this compound inhibits both MAO-A and MAO-B in the brain, its MAO inhibitory effect is described as brain-selective, with little or no significant inhibition observed in the liver and small intestine. nih.goveurekaselect.com This brain selectivity is considered an advantage, potentially reducing the risk of the "cheese effect" associated with non-selective MAO-A inhibitors. nih.govtandfonline.com Chronic treatment with this compound in rats has been shown to inhibit brain MAO-A activity significantly. nih.govnih.gov

Brain-Selective Monoamine Oxidase-B (MAO-B) Inhibition

This compound is an inhibitor of MAO-B, an enzyme predominantly involved in the metabolism of dopamine. mdpi.comspandidos-publications.com Like its effect on MAO-A, the inhibition of MAO-B by this compound is brain-selective in vivo. nih.goveurekaselect.comtandfonline.com this compound is described as an irreversible MAO-B inhibitor. wikipedia.orgnewdrugapprovals.orgncats.ioacs.org In vitro studies have reported an IC50 of 37.1 µM for MAO-B inhibition by this compound. medchemexpress.comguidechem.com Chronic administration of this compound in animal models has demonstrated significant inhibition of brain MAO-B activity. nih.govnih.gov For instance, daily administration of 26 mg/kg for two weeks in rats inhibited brain MAO-B by 71%. nih.gov Treatment for two months resulted in over 90% brain MAO inhibition with minimal effect on intestinal enzymes. nih.gov The brain-selective MAO inhibition by this compound is thought to result from the local formation of a more active metabolite in the brain. nih.gov

Here is a summary of in vitro MAO inhibition data:

EnzymeIC50 (µM)Source
Monoamine Oxidase-B (MAO-B)37.1 medchemexpress.comguidechem.com

This compound is a multimodal investigational drug developed for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease wikipedia.orgontosight.ai. It was designed by combining structural features of the acetylcholinesterase inhibitor rivastigmine (B141) and the monoamine oxidase-B inhibitor rasagiline (B1678815), aiming to create a single molecule with multiple therapeutic targets wikipedia.orgimrpress.comresearchgate.netnih.gov. This compound functions as a dual inhibitor of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B), particularly in the brain ontosight.ainih.govnih.goveurekaselect.com. Beyond its enzymatic inhibition, this compound also exhibits neuroprotective, antioxidant, and anti-inflammatory properties researchgate.netmedchemexpress.com.

This compound is characterized by its ability to inhibit multiple enzymes involved in neurotransmitter metabolism: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) ontosight.ainih.govnih.goveurekaselect.com. This multimodal activity is intended to address the complex pathology of neurodegenerative diseases by increasing the levels of key neurotransmitters like acetylcholine, dopamine, serotonin, and norepinephrine in the brain ontosight.ai.

In vitro studies have shown that this compound inhibits both AChE and BuChE, with some reports indicating a greater potency against BuChE than AChE in vitro researchgate.netnih.govtaylorandfrancis.com. However, other sources suggest similar in vitro potency for MAO-B and AChE medchemexpress.com. The inhibition of cholinesterases by this compound is described as pseudo-reversible, particularly for AChE, due to the rapid formation and hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI researchgate.netmdpi.comacs.org.

This compound also inhibits both MAO-A and MAO-B ontosight.aiimrpress.comnih.goveurekaselect.com. While some sources describe it as a brain-selective MAO inhibitor with little effect on liver and intestinal MAO researchgate.netnih.goveurekaselect.com, others highlight its inhibitory activity against both subtypes ontosight.aiimrpress.com.

Irreversible Nature of MAO-B Inhibition

This compound is reported to be an irreversible inhibitor of monoamine oxidase B (MAO-B) wikipedia.orgacs.orgnewdrugapprovals.org. Irreversible MAO inhibitors form a covalent bond with the enzyme, leading to long-lasting inhibition that requires the synthesis of new enzyme to restore activity mdpi.com. This irreversible mechanism is characteristic of propargylamine-containing compounds like rasagiline, from which this compound is derived wikipedia.orgmdpi.comspandidos-publications.com.

Discrepancies Between In Vitro and In Vivo MAO Inhibitory Activity and Role of Metabolites

A notable aspect of this compound's MAO inhibitory activity is the discrepancy observed between in vitro and in vivo studies nih.goven-journal.org. This compound itself shows poor MAO inhibitory activity in vitro at concentrations below 250 µM for MAO-A and 1 mM for MAO-B nih.gov. However, upon oral administration to rats and mice, significant inhibition of both brain MAO-A and MAO-B is observed at doses similar to those that inhibit cholinesterase nih.goven-journal.org.

This difference is attributed to the metabolism of this compound in vivo researchgate.netnih.goven-journal.org. The loss of the carbamate (B1207046) moiety through cholinesterase activity leads to the accumulation of propargylamine (B41283) aminoindan metabolites in the brain that are active inhibitors of MAO-A and MAO-B nih.goven-journal.org. Specifically, the metabolite R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate) is considered responsible for the in vivo MAO inhibitory activity researchgate.net. The slow conversion of this compound to R-HPAI in the intestine is thought to prevent significant inhibition of intestinal MAO, contributing to its brain selectivity researchgate.net.

The major metabolite responsible for the cholinesterase inhibitory activity in vivo is R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride), which is formed by CYP-2C19 researchgate.net.

Implications of Dual Enzyme Inhibition for Neuropharmacological Function

The dual inhibition of cholinesterases and monoamine oxidases by this compound has significant implications for its neuropharmacological function, particularly in the context of neurodegenerative diseases. By inhibiting AChE and BuChE, this compound increases acetylcholine levels in the synaptic cleft, which is crucial for cognitive functions that are impaired in conditions like Alzheimer's disease ontosight.aitaylorandfrancis.com.

Simultaneously, the inhibition of MAO-A and MAO-B leads to increased levels of monoamines such as dopamine, serotonin, and norepinephrine in the brain ontosight.ai. Increased dopamine levels can be beneficial for motor symptoms in Parkinson's disease, while modulation of serotonin and norepinephrine can have antidepressant effects nih.govnih.goven-journal.org. The brain-selective nature of MAO inhibition by this compound is considered advantageous as it may reduce the risk of peripheral side effects like the "cheese effect" associated with non-selective MAO inhibitors researchgate.netnih.goveurekaselect.com.

The combination of these inhibitory activities, along with its reported neuroprotective properties, suggests that this compound could offer a multifaceted approach to treating neurodegenerative disorders by addressing both cholinergic and monoaminergic deficits, as well as potentially slowing down neurodegeneration wikipedia.orgimrpress.comresearchgate.netnih.govnih.govnewdrugapprovals.org. Preclinical studies have indicated antidepressant-like activity and prevention of memory deficits in animal models imrpress.comresearchgate.netnih.govnih.goven-journal.org.

Neuroprotective and Neurorestorative Mechanisms of Ladostigil

Modulation of Amyloid Precursor Protein (APP) Processing

Ladostigil (B1674322) plays a crucial role in regulating the processing of APP, a key protein implicated in the pathology of Alzheimer's disease. imrpress.comnih.gov By influencing APP metabolism, this compound helps to reduce the formation of amyloid-beta (Aβ) peptides, which are the main component of amyloid plaques in the brain. imrpress.comspandidos-publications.com

Research has shown that this compound can markedly suppress the levels of full-length amyloid precursor protein (holo-APP). imrpress.comnih.gov In long-term cultured human neuroblastoma SK-N-SH cells, which exhibit a significant increase in holo-APP levels, treatment with this compound resulted in a concentration-dependent decrease in these levels. researchgate.net This effect was observed without altering the corresponding APP mRNA levels, suggesting that this compound's regulatory action occurs at the post-transcriptional level, potentially by suppressing the translation of APP mRNA. imrpress.comnih.gov This reduction in holo-APP is significant because it limits the substrate available for the amyloidogenic pathway that leads to the production of toxic Aβ peptides. imrpress.com

This compound promotes the non-amyloidogenic processing of APP by stimulating the activity of the α-secretase enzyme. imrpress.comen-journal.org This enzyme cleaves APP within the Aβ domain, a process that precludes the formation of Aβ. This cleavage releases a soluble, neuroprotective fragment known as soluble APP-alpha (sAPPα). imrpress.comnih.gov Studies have demonstrated that this compound treatment leads to a significant elevation of sAPPα levels in various cell models. imrpress.comnih.gov This increase in sAPPα is considered beneficial due to its neurotrophic and neuroprotective properties. nih.goven-journal.org The S-isomer of this compound, TV3279, which lacks monoamine oxidase (MAO) inhibitory activity, also shows a similar ability to promote sAPPα release, indicating that this effect is independent of MAO inhibition and is likely attributable to the propargylamine (B41283) moiety of the molecule. nih.govnih.goven-journal.org

The stimulation of the α-secretase pathway by this compound is mediated through the activation of key intracellular signaling cascades, specifically the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. imrpress.comnih.govnih.gov Research has established that the regulation of APP processing by this compound involves these PKC- and MAPK-dependent pathways. imrpress.comnih.gov Activation of PKC and the ERK/MAPK signaling pathway has been shown to modulate APP processing towards the non-amyloidogenic route, increasing the generation of sAPPα. imrpress.comgoogle.com this compound has been found to increase the levels of phosphorylated PKC (pPKC), a marker of PKC activation. nih.govnih.gov This activation is a crucial step in the signaling cascade that ultimately enhances α-secretase activity. imrpress.comnih.gov The neuroprotective effects of the propargylamine moiety, present in this compound, are associated with the activation of these signaling pathways. en-journal.orgen-journal.org

Stimulation of Alpha-Secretase Pathway and Soluble-APP Alpha (sAPPα) Elevation

Cellular Survival and Anti-Apoptotic Pathways

Beyond its effects on APP processing, this compound exerts potent neuroprotective effects by directly promoting cellular survival and inhibiting apoptosis, or programmed cell death. imrpress.comnih.gov

This compound has been shown to effectively inhibit key markers of neuronal cell death. imrpress.comnih.gov In models of apoptosis using human neuroblastoma SK-N-SH cells, this compound dose-dependently decreased cell death by preventing the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 1.05 μM. nih.gov By inhibiting caspase-3 cleavage and activation, this compound helps to preserve neuronal integrity and function in the face of neurotoxic insults. nih.govmedchemexpress.com

The anti-apoptotic mechanism of this compound is closely linked to its ability to regulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. imrpress.comnih.gov Studies have demonstrated that this compound treatment leads to a significant induction of the anti-apoptotic protein Bcl-2 at both the gene and protein levels. nih.govresearchgate.net Concurrently, this compound reduces the expression of the pro-apoptotic proteins Bad and Bax. researchgate.netnih.govresearchgate.net

In long-term cultured SK-N-SH cells, which show reduced levels of Bcl-2 and increased levels of Bax and Bad, this compound treatment markedly increased Bcl-2 levels while decreasing Bax and Bad expression. researchgate.netresearchgate.net This shift in the balance between pro- and anti-apoptotic Bcl-2 family members results in an increased Bcl-2/Bax ratio, which is a key indicator of enhanced cell survival. researchgate.net This regulation of Bcl-2 family proteins is a fundamental aspect of the neuroprotective activity conferred by the propargylamine moiety of this compound. en-journal.orgsemanticscholar.org

Table 1: Effect of this compound on APP Processing and Apoptotic Markers

Parameter Effect of this compound Cell Model Key Finding Reference
Holo-APP Protein Levels Decreased SK-N-SH Concentration-dependent reduction without affecting APP mRNA. imrpress.comresearchgate.netnih.gov
sAPPα Secretion Increased SK-N-SH, PC12 Stimulation of the non-amyloidogenic pathway. imrpress.comnih.goven-journal.org
PKC/MAPK Activation Increased PC12 Elevated levels of phosphorylated PKC and MAPK. imrpress.comnih.govnih.gov
Caspase-3 Activation Inhibited SK-N-SH Dose-dependent decrease in cleaved caspase-3. nih.govnih.gov

Table 2: Regulation of Bcl-2 Family Proteins by this compound in SK-N-SH Cells

Protein/Gene Effect of this compound Treatment Type Implication Reference
Bcl-2 Increased gene and protein expression Anti-apoptotic Promotes cell survival nih.govresearchgate.netresearchgate.net
Bax Reduced gene and protein expression Pro-apoptotic Inhibits cell death nih.govresearchgate.netresearchgate.net
Bad Reduced gene and protein expression Pro-apoptotic Inhibits cell death researchgate.netnih.govresearchgate.net
Bcl-2/Bax Ratio Increased - Shifts balance towards survival researchgate.net

Stabilization of Mitochondrial Membrane Potential and Prevention of Oxidative Stress-Induced Cytotoxicity

This compound has demonstrated a significant ability to protect neurons by stabilizing the mitochondrial membrane potential. en-journal.orgpsychiatry-psychopharmacology.comrasagiline.com The collapse of this potential is a critical event that initiates the apoptotic cascade, a programmed cell death pathway. rasagiline.com In various in vitro models using human neuroblastoma cells (SH-SY5Y and SK-N-SH) and rat pheochromocytoma (PC12) cells, this compound was shown to prevent the fall in mitochondrial membrane potential induced by oxidative stress. imrpress.comen-journal.orgrasagiline.com This protective effect against oxidative insults contributes to the prevention of cytotoxicity. en-journal.org Specifically, this compound has been found to be as effective as the anti-Parkinson's drug rasagiline (B1678815) in preventing apoptosis triggered by the peroxynitrite donor SIN-1. rasagiline.com This anti-apoptotic activity is primarily attributed to the propargylamine moiety within the this compound molecule. rasagiline.com

Furthermore, research indicates that this compound's neuroprotective activities include the prevention of the fall of the mitochondrial membrane potential (ψ) and the attenuation of apoptotic cascades. medchemexpress.commedchemexpress.com These actions have been observed at concentrations that are too low to inhibit either acetylcholinesterase (AChE) or monoamine oxidase (MAO), suggesting a mechanism independent of its primary enzyme-inhibiting functions. In SH-SY5Y neuroblastoma cells, this compound was found to prevent the fall in mitochondrial potential caused by oxidative stress by delaying the opening of voltage-dependent anion channels.

Modulation of Oxidative Stress and Antioxidant Systems

This compound actively modulates oxidative stress through multiple pathways, including the reduction of reactive oxygen species, induction of antioxidant enzymes, and inhibition of pro-oxidative reactions.

Induction of Antioxidant Enzyme Activity and Protein Levels

This compound enhances the cellular antioxidant defense system by inducing the activity and increasing the protein levels of several crucial antioxidant enzymes. imrpress.com Research has demonstrated that this compound upregulates the activity of catalase and glutathione (B108866) reductase in human SH-SY5Y neuroblastoma cells under cytotoxic conditions. nih.gov

Furthermore, this compound has been shown to significantly elevate the mRNA levels of various antioxidant enzymes. In H₂O₂-treated SH-SY5Y cells, it increased the mRNA levels of catalase, NAD(P)H quinone oxidoreductase 1 (NQO1), and peroxiredoxin 1 (Prx 1). nih.govnih.gov In a study involving SH-SY5Y cells under chronic oxidative stress induced by Sin1, this compound was found to reduce the expression of the antioxidant enzymes superoxide (B77818) dismutase 1 (Sod1), superoxide dismutase 2 (Sod2), and glutathione peroxidase 1 (Gpx1) by approximately 50-60% of the maximal induced level, suggesting a modulatory effect that prevents over-expression. nih.gov Chronic treatment with this compound in aged rats also resulted in a marked upregulation of mRNA expression for various enzymes involved in metabolism and oxidation processes in the hippocampus, such as glutathione peroxidase precursor (GSHPX-P) and glutathione S-transferase (GST). nih.gov

Table 1: Effect of this compound on Antioxidant Enzyme Expression

EnzymeCell/Animal ModelConditionEffect of this compoundCitation
CatalaseHuman SH-SY5Y Neuroblastoma CellsH₂O₂-induced cytotoxicityIncreased activity and mRNA levels nih.govnih.gov
Glutathione ReductaseHuman SH-SY5Y Neuroblastoma CellsH₂O₂-induced cytotoxicityIncreased activity nih.gov
NAD(P)H Quinone Oxidoreductase 1 (NQO1)Human SH-SY5Y Neuroblastoma CellsH₂O₂-induced cytotoxicityIncreased mRNA levels nih.govnih.gov
Peroxiredoxin 1 (Prx 1)Human SH-SY5Y Neuroblastoma CellsH₂O₂-induced cytotoxicityIncreased mRNA levels nih.govnih.gov
Glutathione Peroxidase Precursor (GSHPX-P)Aged Rat HippocampusChronic treatmentUpregulated mRNA expression nih.gov
Glutathione S-transferase (GST)Aged Rat HippocampusChronic treatmentUpregulated mRNA expression nih.gov

Inhibition of the Fenton Reaction

This compound has been found to inhibit the Fenton reaction, a significant source of highly reactive hydroxyl radicals. imrpress.com This reaction involves the interaction of hydrogen peroxide with ferrous iron. By preventing this reaction, this compound helps to mitigate the oxidative damage caused by these radicals. This inhibitory action is a key component of its neuroprotective strategy, particularly in conditions where iron accumulation and oxidative stress are prominent, such as in certain neurodegenerative diseases. rmmj.org.il

Alleviation of Endoplasmic Reticulum (ER) Proteostasis Imbalance

Recent studies have highlighted this compound's role in mitigating endoplasmic reticulum (ER) stress. biorxiv.org Chronic oxidative stress can lead to an imbalance in ER proteostasis, the process of maintaining protein quality control within the ER. biorxiv.orgresearchgate.net In human neuroblastoma SH-SY5Y cells subjected to chronic oxidation, RNA-sequencing analysis revealed that this compound could alleviate the suppression of ER quality control and ER stress response gene sets. biorxiv.orgresearchgate.net Specifically, this compound was shown to suppress the expression of Ccpg1 (Cell cycle progression 1) and Synj1 (Synaptojanin 1), which are involved in ER-autophagy and endocytic pathways. biorxiv.orgresearchgate.net These findings suggest that this compound helps to maintain ER function under conditions of chronic stress, thereby preventing cell damage and attenuating neurotoxicity. biorxiv.orgresearchgate.netresearchgate.net

Anti-Neuroinflammatory Actions

This compound demonstrates significant anti-neuroinflammatory properties, primarily by modulating the activity of microglia, the resident immune cells of the brain. biorxiv.orgmdpi.com Chronic treatment with this compound in aging rats has been shown to prevent microglial activation and associated learning deficits. biorxiv.org The anti-inflammatory activity of this compound is considered a key component of its neuroprotective action. biorxiv.orgmdpi.com

In vitro studies using primary microglial cultures have shown that this compound can reduce the release of pro-inflammatory cytokines. researchgate.net Specifically, it has been found to inhibit the release of nitric oxide (NO), and reduce the mRNA and protein levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.net Furthermore, this compound has been shown to decrease the secretion of TNFα, IL-6, and IL-1β in activated microglia. mdpi.com This effect is achieved at very low concentrations and is associated with the modulation of key immune regulators. mdpi.com

The mechanism behind these anti-inflammatory effects involves the modulation of signaling pathways within microglia. This compound has been observed to reduce the nuclear translocation of NF-κB and the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK, all of which are critical in the inflammatory response. By suppressing the release of pro-inflammatory cytokines and modulating microglial activation, this compound helps to create a less inflammatory environment in the brain, which is conducive to neuronal survival and function. researchgate.net

Suppression of Pro-inflammatory Cytokine Release from Activated Microglia (e.g., TNFα, IL-1β, IL-6)

This compound has been shown to effectively suppress the release of key pro-inflammatory cytokines from activated microglia. In various experimental models, the compound has demonstrated a reduction in the secretion of tumor necrosis factor-alpha (TNFα), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). biorxiv.orgmdpi.commdpi.commdpi.comnih.govresearchgate.net

In primary mouse microglial cultures activated with lipopolysaccharide (LPS), this compound was found to downregulate the gene expression of TNFα, IL-6, and IL-1β. mdpi.com Studies using primary microglial cultures stimulated with a combination of benzoyl ATP (bzATP) and LPS also revealed that this compound could significantly decrease the secretion of IL-1β and IL-6. mdpi.commdpi.comnih.gov Specifically, concentrations of this compound as low as 1 x 10⁻¹³ M were effective in reducing TNFα and IL-6 secretion, while 1 x 10⁻¹² M was needed to see a significant decrease in IL-1β. mdpi.com A maximal reduction of approximately 50% for both IL-6 and IL-1β was achieved with this compound concentrations ranging from 1 x 10⁻¹¹ M to 1 x 10⁻⁹ M. mdpi.com

Chronic treatment of aging rats with this compound also resulted in the suppression of the age-induced overexpression of genes encoding for these pro-inflammatory cytokines in the brain. mdpi.comnih.gov This effect is significant as elevated levels of these cytokines are associated with neuroinflammation, synaptic loss, and cognitive deficits. biorxiv.orgmdpi.com

Interactive Data Table: Effect of this compound on Pro-inflammatory Cytokine Release in Activated Microglia

Cytokine Activating Agent(s) Cell/Animal Model Observed Effect of this compound Reference(s)
TNFα LPS Primary Mouse Microglia Downregulation of gene expression mdpi.com
IL-1β LPS Primary Mouse Microglia Downregulation of gene expression mdpi.com
IL-6 LPS Primary Mouse Microglia Downregulation of gene expression mdpi.com
TNFα LPS Rat Parietal Cortex Reduced gene expression researchgate.net
IL-1β LPS Rat Parietal Cortex Reduced gene expression researchgate.net
IL-6 LPS Rat Parietal Cortex Reduced gene expression researchgate.net
IL-1β bzATP/LPS Primary Mouse Microglia ~50% reduction in secretion mdpi.com
IL-6 bzATP/LPS Primary Mouse Microglia ~50% reduction in secretion mdpi.com
TNFα LPS Mice Spleen Reduced levels mdpi.comnih.gov

Reduction of Nuclear Factor-Kappa B (NF-κB) Translocation to the Nucleus

A key mechanism underlying this compound's anti-inflammatory action is its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNFα, IL-1β, and IL-6. biorxiv.orgnih.gov

In primary mouse microglial cultures activated by LPS, this compound was shown to reduce the translocation of NF-κB to the nucleus. mdpi.com This inhibitory effect on NF-κB translocation is presumed to be a primary reason for the observed suppression of pro-inflammatory cytokine release. biorxiv.orgmdpi.comnih.gov The reduction in NF-κB translocation is linked to a decrease in the phosphorylation of crucial sites that drive this process. biorxiv.orgnih.gov Furthermore, this compound has been shown to inhibit the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation. researchgate.net

Prevention of Gliosis in Animal Models

Gliosis, the reactive change of glial cells in response to central nervous system injury, is a hallmark of neuroinflammation. This compound has demonstrated the ability to prevent or reduce gliosis in animal models.

Modulation of Gene Expression Profiles in Microglia and Brain Regions Associated with Inflammation

This compound exerts a broad modulatory effect on gene expression profiles in both microglia and brain regions impacted by inflammation. RNA sequencing analysis of activated microglia revealed that this compound can significantly alter the expression of numerous genes. nih.govresearchgate.net

Notably, this compound was found to decrease the expression of early growth response protein 1 (Egr1), a transcription factor whose levels are elevated in neurodegenerative diseases. nih.govnih.govmdpi.com Conversely, this compound increased the expression and cytoplasmic levels of TNF alpha-induced protein 3 (TNFaIP3), a protein that acts to suppress cytokine release by terminating NF-κB activation. mdpi.comnih.govnih.govmdpi.com

In aging rats, long-term treatment with this compound led to a substantial alteration in gene expression in various brain areas. biorxiv.orgnih.gov It suppressed the overexpression of genes related to pro-inflammatory cytokines, calcium homeostasis, and those that negatively affect synaptic function. At the same time, it increased the expression of genes that provide neurotrophic support. In human neuroblastoma SH-SY5Y cells, this compound was also observed to modulate the expression of numerous long non-coding RNAs (lncRNAs) involved in transcription regulation and chromatin structure, particularly under conditions of oxidative stress. researchgate.net

Neurotrophic Factor Upregulation and Potential for Neurogenesis

Beyond its anti-inflammatory effects, this compound also exhibits neurorestorative potential by promoting the expression of key neurotrophic factors.

Enhanced Expression of Brain-Derived Neurotrophic Factor (BDNF) mRNA

Studies have indicated that this compound can elevate the expression of brain-derived neurotrophic factor (BDNF) mRNA. imrpress.com BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF by this compound is thought to be linked to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. imrpress.com This increase in BDNF may contribute to the compound's ability to support neuronal health and function.

Enhanced Expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) mRNA

Similar to its effect on BDNF, this compound has been shown to increase the mRNA expression of glial cell line-derived neurotrophic factor (GDNF). imrpress.com GDNF is another potent neurotrophic factor that plays a crucial role in the survival and maintenance of various neuronal populations. The elevation of GDNF expression by this compound further underscores its potential to provide trophic support to neurons, which is particularly relevant in the context of neurodegenerative diseases where such support is often diminished. imrpress.com

Activation of PKC-MAPK Signaling Pathways Correlated with Neurotrophic Factor Elevation

This compound's neuroprotective actions are closely linked to the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. imrpress.comspandidos-publications.com This activation has been shown to correlate positively with an increase in the expression of crucial neurotrophic factors, namely brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). imrpress.comnih.gov The elevation of these neurotrophic factors is thought to initiate their respective cell signaling cascades, suggesting a significant role for them in the neuroprotective mechanism of this compound. imrpress.com

Research indicates that the stimulation of PKC and MAPK cascades by this compound promotes the phosphorylation of p44 and p42 MAPK. imrpress.com This effect on ERK activation is particularly noteworthy as it is implicated in synaptic plasticity and learning in the central nervous system. imrpress.com The neuroprotective effects of this compound, which involve the activation of BDNF/GDNF-MAPK pathways, are independent of its monoamine oxidase (MAO) inhibitory activity. imrpress.comnih.gov

Theoretical Potential for Induction of Neurogenesis

This compound has shown the potential to positively affect neurogenesis and cellular homeostasis. biorxiv.orgnih.gov The drug's ability to enhance the expression of neurotrophic factors like BDNF and GDNF may contribute to reversing some of the damage observed in neurodegenerative diseases through the induction of neurogenesis. wikipedia.orgallfordrugs.com In studies on aging rats, chronic treatment with this compound was found to affect the gene expression profile in the brain, with many of the affected genes playing roles in neurogenesis and synapse formation. nih.gov Furthermore, the anti-inflammatory properties of this compound, which involve the suppression of pro-inflammatory cytokines, are linked to neurogenesis, as Nf-κB acts as a bridge between pro-inflammatory cytokine expression and the generation of new neurons. nih.govmdpi.com

Other Intracellular Signaling Pathways and Gene Expression Modulation

Activation of Protein Kinase C (PKC) Pathways

This compound activates Protein Kinase C (PKC) pathways, a key component of its neuroprotective mechanism. imrpress.comspandidos-publications.com This activation is involved in the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in the release of the neuroprotective soluble APP-α (sAPPα). nih.goven-journal.org Studies have demonstrated that this compound stimulates the phosphorylation of PKC and promotes the translocation of PKCα and PKCε from the cytoplasm to the mitochondrial membrane in the hippocampus of mice. nih.govresearchgate.net The neuroprotective activity of this compound, mediated by PKC-dependent activation, is associated with the Bcl-2 family of proteins. imrpress.com

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (including ERK)

This compound induces stimulatory effects on Mitogen-Activated Protein Kinase (MAPK) cascades, including the phosphorylation of extracellular signal-regulated kinases (ERK1 and ERK2). imrpress.comnih.gov This activation of the MAPK pathway is crucial for the drug's regulation of APP processing and its neuroprotective effects. imrpress.comrasagiline.com The phosphorylation of p44 and p42 MAPK by this compound can be blocked by specific MAPK inhibitors. imrpress.com In primary mouse microglial cultures, this compound has been shown to reduce the phosphorylation of ERK1/2. nih.gov

Modulation of Cell Survival Genes and Proteins

This compound demonstrates significant neuroprotective activity by modulating the expression of genes and proteins involved in cell survival. imrpress.com In cellular models, this compound has been shown to inhibit the activation of caspase-3, a key executioner of apoptosis. imrpress.commedchemexpress.com It also induces the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic proteins Bad and Bax. imrpress.commedchemexpress.com Furthermore, this compound treatment in aging rats altered the expression of genes involved in calcium and fatty-acid homeostasis. nih.gov In response to oxidative stress, this compound has been observed to suppress the expression of Ccpg1 (Cell cycle progression 1) and Synj1 (Synaptojanin 1), which are involved in ER-autophagy and endocytic pathways, respectively. biorxiv.org

Table 1: Effect of this compound on Cell Survival Genes and Proteins

Gene/Protein Effect of this compound Cellular Context Reference(s)
Caspase-3 Inhibition of activation Human neuroblastoma SK-N-SH cells imrpress.commedchemexpress.com
Bcl-2 Induction of gene and protein expression Human neuroblastoma SK-N-SH cells imrpress.commedchemexpress.com
Bad Reduction of gene and protein expression Human neuroblastoma SK-N-SH cells imrpress.commedchemexpress.com
Bax Reduction of gene and protein expression Human neuroblastoma SK-N-SH cells imrpress.commedchemexpress.com
Ccpg1 Suppression of expression Human neuroblast-like SH-SY5Y cells biorxiv.org
Synj1 Suppression of expression Human neuroblast-like SH-SY5Y cells biorxiv.org

Impact on Hypoxia-Inducible Factor (HIF) and Related Pathways

This compound's neurorestorative activity is linked to its ability to activate Hypoxia-Inducible Factor (HIF). en-journal.orgnih.gov HIF is a transcription factor that plays a critical role in cellular adaptation to low oxygen conditions by inducing the production of neurotrophins such as brain-derived neurotrophic factor (BDNF), vascular endothelial growth factor (VEGF), and erythropoietin, as well as glial-derived neurotrophic factor (GDNF). en-journal.orgnih.govnih.gov The activation of HIF-1α by the PI3K/Akt/mTOR signaling pathway is an important component of neuroprotection. d-nb.info While direct studies on this compound's effect on HIF are limited, the related compound M30, which shares neuroprotective properties with this compound, has been shown to up-regulate HIF-1α protein levels in various brain regions and induce HIF-1α-dependent target genes. nih.gov

Regulation of Gene Expression Related to Synapse Formation, Calcium Homeostasis, and Fatty-Acid Homeostasis

This compound has demonstrated a significant capacity to modulate gene expression in brain regions critical for memory and learning, such as the hippocampus, frontal cortex, and perirhinal cortex. nih.gov This modulation plays a crucial role in its neuroprotective and neurorestorative effects, particularly concerning synapse formation, calcium homeostasis, and fatty-acid homeostasis.

In aging rats, chronic treatment with this compound has been shown to counteract age-related changes in gene expression. nih.gov Specifically, it decreases the overexpression of genes that can adversely affect synaptic function. frontiersin.org This is critical as maintaining synaptic integrity is fundamental for cognitive processes. The drug has been observed to up-regulate the brain-specific isoform of the synaptotagmin (B1177969) family, Syn IV, in the hippocampus of old rats, which is involved in synaptic transmission. imrpress.com Furthermore, this compound enhances the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). imrpress.comwikipedia.org These factors are vital for neuronal survival, development, and the regulation of synaptic plasticity, the cellular basis for learning and memory. imrpress.com

A key aspect of this compound's mechanism is its influence on calcium homeostasis. Dysregulation of calcium signaling is a known factor in neurodegenerative processes. mdpi.com this compound has been found to decrease the overexpression of genes that regulate calcium homeostasis and ion channels in the hippocampus, frontal cortex, and perirhinal cortex of aging rats. nih.govfrontiersin.org For instance, after six months of treatment, the elevated gene expression of Cacna2d2 calcium channels in the hippocampus was downregulated. mdpi.com This normalization of calcium-related gene expression could prevent the excitotoxicity and synaptic damage associated with high intracellular calcium levels. mdpi.com

This compound also impacts the expression of genes related to fatty-acid homeostasis. nih.gov While direct mechanisms are still being elucidated, n-3 and n-6 polyunsaturated fatty acids are known to be important modulators of gene expression, influencing inflammatory signaling and lipid metabolism through nuclear receptors like PPARs. nih.gov In skeletal muscle, PPARs are key transcriptional regulators of fatty acid homeostasis. nih.gov Given that the apolipoprotein E4 (APOE4) allele, a major genetic risk factor for Alzheimer's disease, is heavily involved in lipid metabolism and inflammation, this compound's influence on related gene pathways is of significant therapeutic interest. mdpi.com

The following table summarizes the effects of this compound on gene expression related to these homeostatic processes.

Process Effect of this compound Key Genes/Factors Modulated Brain Regions Affected Potential Outcome
Synapse Formation & Function Downregulates genes adversely affecting synaptic function; Upregulates neurotrophic factors.Synaptotagmin IV (Syn IV), BDNF, GDNF.Hippocampus, Frontal Cortex, Perirhinal Cortex.Enhanced synaptic plasticity, improved learning and memory. nih.govimrpress.comwikipedia.org
Calcium Homeostasis Decreases overexpression of genes regulating calcium channels.Cacna2d2.Hippocampus.Prevention of excitotoxicity and synaptic damage. nih.govmdpi.com
Fatty-Acid Homeostasis Modulates genes involved in fatty-acid metabolism.Genes regulated by PPARs (inferred).Not specified in detail, but relevant to neuroinflammation.Potential mitigation of lipid-related inflammation. mdpi.comnih.govnih.gov

Suppression of Specific Gene Expressions (e.g., Ccpg1, Synj1, Egr1)

This compound exerts part of its neuroprotective effects by actively suppressing the expression of specific genes that are implicated in cellular stress, neuroinflammation, and pathological processes in the brain.

In studies using human neuroblastoma SH-SY5Y cells exposed to oxidative stress, this compound was shown to suppress the expression of Ccpg1 (Cell cycle progression 1) and Synj1 (Synaptojanin 1). mdpi.comsemanticscholar.org Ccpg1 is an endoplasmic reticulum (ER)-resident protein involved in ER-phagy (a form of autophagy for the ER) and membrane dynamics. mdpi.com Its induction is linked to ER stress. mdpi.com Synj1 is involved in endocytic pathways, and its reduction has been shown to accelerate the clearance of toxic Aβ peptide and attenuate cognitive decline. mdpi.com By suppressing these genes, this compound may help alleviate cellular damage induced by oxidative stress and interfere with pathways linked to neurodegeneration. mdpi.com

A particularly significant finding is this compound's ability to suppress the gene expression of Egr1 (Early growth response 1). mdpi.comnih.gov Egr1 is a transcription factor that is upregulated in the brains of individuals with neurodegenerative diseases, and its levels correlate with the severity of Alzheimer's disease. mdpi.comnih.gov In primary mouse microglial cultures activated by inflammatory stimuli (LPS and BzATP), this compound significantly decreased Egr1 gene expression and reduced the translocation of the EGR1 protein to the nucleus. mdpi.comnih.gov This action is crucial as EGR1 regulates the release of pro-inflammatory cytokines. mdpi.com

The table below details the specific genes suppressed by this compound and their functions.

Gene Suppressed Function of Gene Product Experimental Model Observed Effect of this compound Therapeutic Implication
Ccpg1 ER-resident protein involved in ER-phagy and membrane dynamics. mdpi.comHuman neuroblastoma SH-SY5Y cells under oxidative stress. mdpi.comSuppression of gene expression. mdpi.comsemanticscholar.orgAlleviation of ER stress and cellular damage. mdpi.com
Synj1 Involved in endocytic pathways and Aβ clearance. mdpi.comHuman neuroblastoma SH-SY5Y cells under oxidative stress. mdpi.comSuppression of gene expression. mdpi.comsemanticscholar.orgAttenuation of cognitive decline via enhanced Aβ clearance. mdpi.com
Egr1 Transcription factor regulating cytokine release; levels correlate with AD severity. mdpi.comnih.govActivated primary mouse microglial cultures. mdpi.comnih.govDecreased gene expression and nuclear translocation of EGR1 protein. mdpi.comnih.govReduction of neuroinflammation by suppressing pro-inflammatory cytokine release. nih.govmdpi.com

Upregulation of Specific Gene Expressions (e.g., TNFaIP3)

In addition to suppressing detrimental genes, this compound also upregulates the expression of protective genes. A key example of this is its effect on TNFaIP3 (Tumor Necrosis Factor, Alpha-Induced Protein 3), also known as A20.

TNFaIP3 is a ubiquitin-modifying enzyme that plays a critical role in terminating inflammatory responses. nih.gov It acts as a negative feedback regulator of the NF-κB signaling pathway, which is a central pathway in inflammation. nih.gov The NF-κB pathway is often hyperactive in the brains of individuals with neurodegenerative diseases. mdpi.com

In studies with activated primary mouse microglial cultures, this compound was found to upregulate the gene expression of TNFaIP3. nih.gov This led to increased levels of the TNFaIP3 protein in the microglial cytoplasm. nih.govmdpi.com By increasing TNFaIP3, this compound effectively suppresses the release of pro-inflammatory cytokines that are stimulated by agents like LPS and TNFα. nih.govnih.gov This mechanism is a cornerstone of this compound's anti-inflammatory and neuroprotective action, as it helps to quell the chronic neuroinflammation that drives neurodegeneration. mdpi.com

The table below summarizes the upregulation of TNFaIP3 by this compound.

Gene Upregulated Function of Gene Product Experimental Model Observed Effect of this compound Therapeutic Implication
TNFaIP3 (A20) Ubiquitin-modifying enzyme that terminates NF-κB signaling and suppresses cytokine release. nih.govActivated primary mouse microglial cultures. nih.govUpregulated gene expression and increased protein levels in the cytoplasm. nih.govmdpi.comPotent anti-inflammatory effect, reducing neurotoxicity from chronic microglial activation. mdpi.comnih.gov

Modulation of Neurotransmitter Systems by Ladostigil

Cholinergic System Enhancement

Ladostigil (B1674322) enhances the cholinergic system, which is crucial for cognitive functions such as memory and learning. taylorandfrancis.com This enhancement is primarily achieved by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). google.comnih.gov

Increased Brain Cholinergic Activity

By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this compound effectively increases the concentration of acetylcholine in the brain. taylorandfrancis.comnih.gov This leads to heightened cholinergic activity, which has been demonstrated in preclinical studies. For instance, research has shown that this compound can antagonize the memory deficits induced by scopolamine (B1681570), a substance that blocks cholinergic receptors, indicating a significant increase in brain cholinergic activity. nih.govnih.gov This action is believed to contribute to improvements in cognitive function. nih.gov

Maintenance of Acetylcholine Levels in the Synaptic Cleft

This compound's inhibition of both AChE and BuChE helps to maintain higher levels of acetylcholine in the synaptic cleft, the space between neurons where communication occurs. nih.govsmolecule.com While AChE is the primary enzyme that breaks down acetylcholine, BuChE also plays a role, particularly in certain brain regions and under pathological conditions. nih.gov By inhibiting both enzymes, this compound ensures a more sustained availability of acetylcholine for neurotransmission, thereby supporting and enhancing cholinergic signaling. google.comnih.govresearchgate.net

Monoaminergic System Modulation

In addition to its effects on the cholinergic system, this compound also significantly modulates the monoaminergic system by inhibiting monoamine oxidase (MAO) enzymes. nih.govdrugbank.com MAO exists in two forms, MAO-A and MAO-B, which are responsible for the breakdown of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline. google.commdpi.com

Dopaminergic System: Increased Brain Dopamine Levels via MAO-B Inhibition

This compound is an inhibitor of MAO-B, the primary enzyme responsible for metabolizing dopamine in the brain. google.compatsnap.com By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to an increase in its levels in the brain. imrpress.comnih.gov Chronic treatment with this compound has been shown to significantly increase striatal dopamine levels in animal models. nih.gov This elevation of dopamine is thought to contribute to potential improvements in motor function and may also have mood-regulating effects. nih.goven-journal.org

Serotonergic System: Increased Brain Serotonin Levels via MAO-A Inhibition

This compound also inhibits MAO-A, the enzyme that primarily metabolizes serotonin. google.comnih.gov This inhibition leads to an increase in the levels of serotonin in the brain. nih.goven-journal.org Studies have demonstrated that chronic administration of this compound results in a significant rise in brain serotonin levels. nih.goven-journal.org This modulation of the serotonergic system may contribute to the antidepressant-like effects observed in preclinical studies. wikipedia.orgen-journal.org

Noradrenergic System: Increased Brain Noradrenaline Levels via MAO-A Inhibition

Research Findings on this compound's Modulation of Neurotransmitter Systems

Effects of Chronic this compound Treatment on Striatal Neurotransmitter Levels in Rats

Investigation in Preclinical Models of Neurological Disorders

Models of Neurodegenerative Diseases

Ladostigil (B1674322) has been primarily evaluated in models of Alzheimer's disease and Parkinson's disease, two of the most prevalent neurodegenerative conditions.

Alzheimer's Disease Models

The efficacy of this compound has been tested in several well-established preclinical models that mimic key pathological features of Alzheimer's disease.

Scopolamine (B1681570), a muscarinic receptor antagonist, is widely used to induce transient memory impairment in rodents, modeling the cholinergic deficit observed in Alzheimer's disease. Studies have consistently shown that this compound can antagonize the spatial memory deficits induced by scopolamine in rats. en-journal.orgnih.gov This effect indicates that this compound can effectively increase brain cholinergic activity, likely by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby improving cognitive function in this model. en-journal.orgnih.gov The S-isomer of this compound, TV3279, which lacks monoamine oxidase (MAO) inhibitory activity, has also demonstrated efficacy in preventing scopolamine-induced deficits in spatial learning, suggesting that the cholinesterase inhibitory activity is a key contributor to this effect. imrpress.com

Table 1: Effect of this compound on Scopolamine-Induced Memory Deficits

Model SystemKey FindingsReferences
Rats with scopolamine-induced spatial memory deficitsThis compound antagonized memory impairments. en-journal.orgnih.gov
Rats with scopolamine-induced spatial learning deficitsBoth this compound and its S-isomer (TV3279) prevented deficits. imrpress.com

Intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) in rodents leads to impaired brain glucose metabolism, oxidative stress, neuroinflammation, and cognitive deficits, mimicking some aspects of sporadic Alzheimer's disease. researchgate.netscielo.br Research has demonstrated that this compound can prevent the memory deficits induced by STZ in rats. nih.govimrpress.com Specifically, daily oral administration of this compound prevented glial changes, such as gliosis, and reduced the increase in nitrotyrosine immunoreactivity, a marker of oxidative-nitrative stress, in STZ-treated rats. nih.govresearchgate.net These findings suggest that this compound's neuroprotective effects, including its anti-inflammatory and antioxidant properties, play a significant role in mitigating the pathological cascade initiated by STZ. researchgate.net

Table 2: Protective Effects of this compound in STZ-Induced Rodent Models

Model SystemKey FindingsReferences
Rats with ICV STZ-induced memory deficitsThis compound prevented memory deficits. nih.govimrpress.com
Rats with ICV STZ-induced gliosis and oxidative stressThis compound prevented glial activation and reduced nitrotyrosine levels. nih.govresearchgate.net

In vitro studies using cell lines such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cells have been instrumental in elucidating the molecular mechanisms underlying this compound's neuroprotective actions. This compound has been shown to protect these cells from cytotoxicity and oxidative stress induced by various toxins. en-journal.orgimrpress.com For instance, it prevents the fall in mitochondrial membrane potential in response to oxidative stress. imrpress.com Furthermore, this compound has been observed to attenuate apoptotic cell death in SH-SY5Y cells exposed to acute or chronic oxidative stress. mdpi.combiorxiv.org Studies have also indicated that this compound can stimulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, a beneficial effect in the context of Alzheimer's disease. en-journal.org The propargylamine (B41283) moiety within this compound's structure is credited with conferring this neuroprotective activity. en-journal.org

Table 3: Neuroprotective Effects of this compound in Cellular Models

Cell LineStressorKey FindingsReferences
SH-SY5Y, PC12Oxidative Stress (e.g., SIN-1, glucose/oxygen deprivation)Prevented fall in mitochondrial potential and cytotoxicity. en-journal.orgimrpress.com
SH-SY5YOxidative Stress (H2O2, Sin1)Attenuated apoptotic cell death and reversed decline in cell viability. mdpi.combiorxiv.org
PC12, SH-SY5YNot specifiedStimulated non-amyloidogenic APP processing. en-journal.org

Normal aging in rodents is associated with cognitive decline and an increase in neuroinflammation, including the activation of microglia. nih.gov Chronic treatment with this compound in aged rats has been shown to prevent deficits in both episodic and spatial memory. nih.govnih.gov This cognitive improvement was associated with a reduction in microglial activation in brain regions crucial for memory, such as the parietal cortex and hippocampus. nih.govnih.gov Long-term treatment with this compound in aged rats has been shown to have anti-inflammatory effects, partially blocking the age-dependent decline in learning and memory. mdpi.com These findings suggest that this compound's ability to modulate neuroinflammation contributes significantly to its cognitive-enhancing effects in the context of aging. nih.gov

Table 4: Effects of this compound in Aged Rodent Models

Model SystemKey FindingsReferences
Aged rats with cognitive declinePrevented episodic and spatial memory deficits. nih.govnih.gov
Aged rats with microglial activationReduced microglial activation in the parietal cortex and hippocampus. nih.govnih.gov
Aged ratsLong-term treatment showed anti-inflammatory activity and partially blocked age-related cognitive decline. mdpi.com
Cellular Models of Neurotoxicity and Oxidative Stress (e.g., Human Neuroblastoma SH-SY5Y Cells, PC12 Cells)

Parkinson's Disease Models

This compound's therapeutic potential has also been explored in preclinical models of Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is commonly used to induce parkinsonism in mice by destroying nigrostriatal dopaminergic neurons. Chronic administration of this compound has been found to prevent the depletion of striatal dopamine (B1211576) and the reduction in its metabolites caused by MPTP. nih.govrmmj.org.il This neuroprotective effect is attributed to its ability to inhibit MAO-B, which is involved in the metabolic activation of MPTP to its toxic form, MPP+. rmmj.org.ilmdpi.com

Table 5: Neuroprotective Effects of this compound in a Parkinson's Disease Model

Model SystemKey FindingsReferences
MPTP-induced Parkinsonism in micePrevented the depletion of striatal dopamine and its metabolites. nih.govrmmj.org.il
6-Hydroxydopamine (6-OHDA) Animal Models

General Neurodegenerative and Brain Injury Models

Beyond models specific to Parkinson's disease, this compound has been evaluated in broader models of neuronal damage and injury, further substantiating its neuroprotective profile.

In a gerbil model of global ischemia, which leads to significant hippocampal cell damage, this compound demonstrated potent neuroprotective activity. nih.goven-journal.orgnih.govallfordrugs.comscience.govescholarship.org It significantly reduced the neuronal damage in the hippocampus, highlighting its potential to mitigate the consequences of ischemic insults in the brain. nih.goven-journal.orgnih.govallfordrugs.comscience.govescholarship.org

This compound has also been shown to be effective in a mouse model of traumatic brain injury. imrpress.com Specifically, it was found to reduce cerebral edema induced by a closed head injury. nih.goven-journal.orgnih.govallfordrugs.comscience.govescholarship.orgimrpress.com This finding suggests that this compound's mechanisms of action may be beneficial in acute injury settings, potentially by reducing inflammation and oxidative stress. nih.govallfordrugs.comscience.gov

Neuroprotective Effects of this compound in General Neurological Models

ModelObserved Effect of this compoundReference
Global Ischemia in GerbilsReduced hippocampal cell damage nih.goven-journal.orgnih.govallfordrugs.comscience.govescholarship.org
Closed Head Injury in MiceReduced cerebral edema nih.goven-journal.orgnih.govallfordrugs.comscience.govescholarship.orgimrpress.com
Hippocampal Damage Induced by Global Ischemia in Gerbils

Models of Affective Disorders

In addition to its neuroprotective effects, this compound has demonstrated potential as a treatment for affective disorders. nih.govimrpress.com Preclinical studies have shown that this compound exhibits antidepressant-like effects in animal models of depression and anxiety. wikipedia.orgimrpress.com These effects are thought to be mediated by its inhibition of MAO-A and MAO-B, leading to increased levels of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. nih.gov Specifically, in the forced swim test in rats, a common model for screening antidepressant activity, this compound has shown positive effects. nih.govnih.govfrontiersin.orgfrontiersin.org This suggests that this compound's multimodal action could be particularly beneficial for patients with dementia who also experience comorbid depression and anxiety. wikipedia.orgallfordrugs.com

Rodent Models of Anxiety and Depression (e.g., Forced Swim Test, Elevated Plus Maze)

This compound has demonstrated antidepressant-like and anxiolytic properties in established rodent models of depression and anxiety. imrpress.com The Forced Swim Test (FST), a common screening model for antidepressant efficacy, has been used to evaluate this compound. In this test, a reduction in the duration of immobility is considered an indicator of an antidepressant effect. rasagiline.comnih.gov

Chronic administration of this compound has been shown to significantly reduce immobility time in the FST in rats. rasagiline.comnih.gov This effect is thought to be related to its ability to inhibit monoamine oxidase (MAO)-A and B in the brain by over 70%, as the S-isomer of the compound, which does not block MAO, did not produce the same effect. rasagiline.com The antidepressant-like activity of this compound in the FST was found to be comparable to that of established antidepressants like amitriptyline (B1667244) and moclobemide. nih.gov This effect was associated with a significant increase in brain serotonin levels. nih.gov

The anxiolytic (anxiety-reducing) potential of this compound has been assessed using models such as the Elevated Plus Maze (EPM). The EPM test is based on the natural aversion of rodents to open and elevated spaces. An anxiolytic effect is inferred when the animal spends more time in the open arms of the maze. This compound has been shown to reduce anxiety-like behaviors in this model, particularly in animals subjected to prenatal stress. medchemexpress.commedchemexpress.commybiosource.com

Table 1: Effects of this compound in Rodent Models of Anxiety and Depression

ModelTestKey FindingsReference
Standard RatsForced Swim Test (FST)Daily administration for two weeks significantly reduced immobility time. rasagiline.com
Standard RatsForced Swim Test (FST)Chronic treatment reduced immobility time, similar to amitriptyline and moclobemide; associated with increased brain serotonin. nih.gov
Prenatally Stressed RatsElevated Plus Maze (EPM)Chronic treatment abolished hyperanxiety. medchemexpress.commedchemexpress.com
Prenatally Stressed RatsForced Swim Test (FST)Chronic treatment abolished depressive-like behavior. medchemexpress.commedchemexpress.com

Prenatally Stressed Rodent Models

Gestational stress in rodents is a widely used model to study the developmental origins of neuropsychiatric disorders, as it can produce offspring with behavioral abnormalities like anxiety and depression. researchgate.net this compound has been extensively studied in this context.

Chronic treatment with this compound administered to prenatally stressed (PS) rats from puberty into adulthood was found to abolish the hyper-anxiety and depressive-like behaviors observed in these animals. medchemexpress.commedchemexpress.com These effects were measured in the EPM and FST, where this compound-treated PS rats behaved similarly to control rats. This treatment regimen was associated with an inhibition of brain MAO-A and MAO-B by 60-65%.

Beyond behavioral normalization, this compound has been shown to correct physiological dysregulations caused by prenatal stress. For instance, prenatal stress disrupts the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response. Chronic treatment with this compound was found to normalize the HPA axis response in PS rats.

Furthermore, maternal treatment with this compound during the period of gestational stress has been shown to prevent the development of depressive-like behavior in the male offspring. nih.gov Using resting state-functional connectivity magnetic resonance imaging, a study revealed that prenatal stress disturbs the hemispheric symmetry of neuronal connections within a predominantly limbic network in the brain. Maternal treatment with this compound fully restored this symmetry. nih.gov The connections that were modified by prenatal stress and subsequently restored by maternal this compound treatment were all associated with the dopaminergic system, highlighting the drug's impact on crucial neural circuits. nih.gov Specifically, the restoration of connections involving the nucleus accumbens shell and the globus pallidus was identified as important for preventing depressive-like behavior. nih.gov

Table 2: Effects of this compound in Prenatally Stressed Rodent Models

Study FocusKey FindingsReference
Behavioral Effects in OffspringChronic treatment of PS offspring from puberty abolished hyperanxiety and depressive-like behavior in the EPM and FST. medchemexpress.cominvivochem.com
HPA Axis FunctionChronic treatment normalized the response of the HPA axis in PS rats.
Maternal Treatment and Brain ConnectivityMaternal this compound treatment during stress prevented depressive-like behavior in male offspring. nih.gov
Maternal Treatment and Brain ConnectivityRestored hemispheric symmetry of neuronal connections that were disrupted by prenatal stress. nih.gov
Maternal Treatment and Brain ConnectivityRestored connections were associated with the dopaminergic system, particularly the nucleus accumbens shell and globus pallidus. nih.gov

Preclinical Pharmacodynamics and Metabolism of Ladostigil

Comparative Pharmacodynamics with Related Compounds (e.g., Rasagiline (B1678815), Rivastigmine (B141), M30)

Ladostigil (B1674322) was designed as a hybrid molecule combining features of rasagiline and rivastigmine nih.goveurekaselect.comrmmj.org.il. Rasagiline is a selective MAO-B inhibitor known for its neuroprotective and neurorestorative effects nih.goveurekaselect.comen-journal.org. Rivastigmine is a cholinesterase inhibitor used for symptomatic treatment of Alzheimer's disease nih.goveurekaselect.com. This compound integrates the propargylamine (B41283) moiety found in rasagiline, which is associated with neuroprotective activity, with the carbamate (B1207046) moiety of rivastigmine, responsible for ChE inhibition nih.govrmmj.org.il.

Compared to rivastigmine, this compound has been reported to have a longer duration of action regarding ChE inhibition . While rivastigmine primarily focuses on ChE inhibition, this compound offers the additional benefit of MAO-A and -B inhibition and neuroprotective properties imrpress.comnih.gov.

M30 (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline) is another multimodal drug derived from rasagiline, which acts as a brain-permeable iron chelator and a potent brain-selective MAO inhibitor nih.govnih.goven-journal.org. M30 shares many neuroprotective actions with this compound, particularly those related to the propargylamine moiety, such as preventing the fall in mitochondrial potential and protecting against oxidative stress-induced cytotoxicity nih.goven-journal.org. However, M30 does not inhibit cholinesterase nih.goven-journal.org. Both this compound and M30 have shown the ability to regulate amyloid precursor protein (APP) processing, potentially reducing the formation of neurotoxic beta-amyloid nih.govimrpress.comnih.gov.

The comparative pharmacodynamics highlight this compound's unique profile as a single molecule targeting both cholinergic and monoaminergic systems, along with possessing neuroprotective attributes, distinguishing it from single-target drugs like rasagiline and rivastigmine, and also from M30 which lacks ChE inhibition nih.goveurekaselect.comnih.gov.

Below is a table summarizing some comparative pharmacodynamic aspects:

FeatureThis compoundRasagilineRivastigmineM30
AChE InhibitionYes (pseudo-reversible, metabolite-mediated) nih.govnih.govNoYesNo nih.goven-journal.org
BuChE InhibitionYes (more potent than AChE in vitro) nih.goven-journal.orgNoYesNo nih.goven-journal.org
MAO-A Inhibition (in vivo)Yes (brain-selective, metabolite-mediated) nih.govnih.govNo (selective MAO-B inhibitor) nih.govNoYes (brain-selective) nih.goven-journal.orgunivpm.it
MAO-B Inhibition (in vivo)Yes (brain-selective, metabolite-mediated) nih.govnih.govYes (selective MAO-B inhibitor) nih.govNoYes (brain-selective) nih.goven-journal.orgunivpm.it
Brain Selectivity (MAO)Yes nih.govnih.govYes (for MAO-B inhibition) nih.govNot applicableYes nih.goven-journal.orgunivpm.it
NeuroprotectionYes imrpress.comnih.govmdpi.comYes nih.goveurekaselect.comen-journal.orgSome (e.g., hastens recovery from brain injury) nih.govYes nih.goven-journal.org
Iron ChelationNoNoNoYes nih.govnih.goven-journal.org
Propargylamine MoietyYes nih.govrmmj.org.ilYes nih.goveurekaselect.comrmmj.org.ilen-journal.orgNoYes nih.govrmmj.org.ilen-journal.org
Carbamate MoietyYes rmmj.org.ilNoYes rmmj.org.ilNo nih.goven-journal.org

Metabolic Pathways and Contribution of Metabolites to In Vivo Activity

The formation of some metabolites, excluding (R)-HPAI, is mediated by CYP450 isozymes in the liver google.com. (R)-HPAI is primarily formed through the hydrolysis of this compound by AChE google.com.

Crucially, the in vivo MAO inhibitory activity of this compound is attributed to the metabolite R-HPAI, as this compound itself exhibits weak MAO inhibition in vitro researchgate.net. R-HPAI is a potent inhibitor of MAO activity google.com. The brain-selective MAO inhibition observed with this compound is linked to the conversion to R-HPAI occurring more significantly in the brain compared to other tissues .

The cholinesterase inhibitory activity of this compound in vivo is primarily due to the major metabolite, R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride) researchgate.netnih.gov. R-MCPAI is a pseudo-reversible inhibitor of AChE, characterized by a rapid formation of the drug-enzyme complex and fast hydrolysis nih.govnih.gov. This kinetic profile limits the maximal attainable AChE inhibition in vivo to about 50-55% nih.govnih.gov.

The metabolic conversion of this compound to active metabolites like R-HPAI and R-MCPAI is therefore central to its observed dual enzyme inhibition and potentially contributes to its neuroprotective effects in vivo nih.goveurekaselect.comresearchgate.netresearchgate.net.

Below is a table listing some of the major metabolites of this compound:

Metabolite NameFormation PathwayContribution to Activity
(R)-HCPAICYP450 isozymes google.comNot specified in sources
(R)-MCPAICYP450 isozymes (primarily CYP2C19) google.comresearchgate.netPrimary contributor to ChE inhibition researchgate.netnih.gov
(R)-ECPAICYP450 isozymes google.comNot specified in sources
(R)-CAICYP450 isozymes google.comNot specified in sources
(R)-HPAIAChE hydrolysis google.comResponsible for in vivo MAO inhibition researchgate.net
(R)-MCAICYP450 isozymes google.comInhibits AChE google.com
(R)-ECAICYP450 isozymes google.comInhibits AChE google.com
Hydroxy-1-(R)-aminoindanMetabolite of this compound nih.goveurekaselect.comresearchgate.netNeuroprotective activity nih.goveurekaselect.comresearchgate.net

Methodological Approaches in Ladostigil Research

In Vitro Methodologies

In vitro methodologies are fundamental to understanding the direct effects of Ladostigil (B1674322) on cells and specific molecular targets, independent of the complexities of a whole organism. These techniques allow for controlled experiments to dissect the compound's multifaceted activities.

Cell Culture Models for Mechanistic Studies

To investigate this compound's neuroprotective mechanisms, researchers frequently utilize cultured neuronal and neuroblastoma cell lines. Human neuroblastoma SH-SY5Y and SK-N-SH cells, as well as rat pheochromocytoma (PC12) cells, are common models. imrpress.comen-journal.orgrasagiline.com These cell lines are valuable for studying apoptotic pathways, oxidative stress responses, and the regulation of amyloid precursor protein (APP) processing. en-journal.orgnih.govnih.gov For instance, SH-SY5Y cells have been used to demonstrate this compound's ability to protect against cytotoxicity induced by stressors like hydrogen peroxide (H₂O₂) and 3-morpholinosydnonimine (SIN-1), a nitric oxide donor. nih.govbiorxiv.org

Biochemical Assays for Enzyme Activity and Inhibition Kinetics

This compound is recognized as a dual inhibitor of both cholinesterases and monoamine oxidases (MAO). medchemexpress.comontosight.ai Biochemical assays are crucial for quantifying its inhibitory effects on these enzymes. These assays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of this compound to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Studies have reported IC₅₀ values for this compound's inhibition of MAO-B and acetylcholinesterase (AChE) to be 37.1 µM and 31.8 µM, respectively. medchemexpress.com It's important to note that this compound itself does not inhibit MAO in vitro; this activity is attributed to its metabolite, R-HPAI. nih.gov The inhibition of AChE by this compound is described as pseudo-reversible, with a maximal inhibition that does not surpass 50-55%, a characteristic attributed to the rapid formation and subsequent fast hydrolysis of the complex between its major metabolite, R-MCPAI, and the enzyme. nih.govresearchgate.net this compound is also noted to be a more potent inhibitor of butyrylcholinesterase (BuChE) than AChE. nih.gov

EnzymeIC₅₀ (µM)Inhibition TypeActive Compound
Monoamine Oxidase B (MAO-B)37.1IrreversibleR-HPAI (metabolite)
Acetylcholinesterase (AChE)31.8Pseudo-reversibleR-MCPAI (metabolite)
Monoamine Oxidase A (MAO-A)0.027--

Assays for Oxidative Stress Markers and Mitochondrial Function

This compound's antioxidant properties are a key area of investigation. nih.gov Researchers use various assays to measure its ability to combat oxidative stress. This includes quantifying the reduction of intracellular reactive oxygen species (ROS) in cells exposed to oxidative insults like H₂O₂. nih.govbiorxiv.org

Furthermore, this compound's impact on mitochondrial health is assessed by measuring the mitochondrial membrane potential (ψ). nih.govmedchemexpress.com A fall in this potential is an early indicator of apoptosis, and studies have shown that this compound can prevent this decline in response to oxidative stress. nih.govmedchemexpress.com For example, pre-incubation with this compound has been shown to significantly reduce the oxidative state in H₂O₂-exposed cells. biorxiv.orgmdpi.com In SH-SY5Y cells subjected to long-term oxidative stress with Sin1, this compound improved cell viability. biorxiv.org

Apoptosis and Cell Viability Assays

To determine this compound's neuroprotective effects, cell viability and apoptosis assays are essential. The MTT assay is a common colorimetric method used to assess cell viability by measuring metabolic activity. biorxiv.orgbiorxiv.org

Apoptosis, or programmed cell death, is evaluated by measuring the activation of key executioner enzymes like caspase-3. nih.gov this compound has been shown to dose-dependently decrease cell death by inhibiting the cleavage and activation of caspase-3, with an IC₅₀ of 1.05 µM in an apoptotic model of SK-N-SH cells. nih.gov Flow cytometry is also employed to quantify the percentage of apoptotic and necrotic cells. biorxiv.orgresearchgate.net

Gene and Protein Expression Analysis (e.g., Quantitative PCR, Western Blot, RNA Sequencing)

To delve into the molecular pathways affected by this compound, researchers analyze changes in gene and protein expression.

Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA levels of specific genes. nih.gov Studies have shown that this compound can upregulate the mRNA expression of antioxidant enzymes such as catalase, NAD(P)H quinone oxidoreductase 1 (NQO1), and peroxiredoxin 1 (Prx1) in H₂O₂-treated SH-SY5Y cells. nih.gov It also influences the expression of genes in the Bcl-2 family, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bad and Bax. nih.govnih.gov RNA sequencing (RNA-seq) provides a more comprehensive view of the transcriptome, revealing that under oxidative stress, this compound can induce the expression of Clk1 (Cdc2-like kinase 1) and affect genes related to membrane dynamics. biorxiv.orgmdpi.com

Protein Expression: Western Blot analysis is a standard technique to detect and quantify specific proteins. This method has been used to confirm the effects of this compound on the protein levels of the Bcl-2 family, showing an increase in Bcl-2 and a reduction in Bax and Bad proteins. nih.govresearchgate.net It has also been used to demonstrate this compound's ability to elevate the levels of phosphorylated protein kinase C (pPKC) and phosphorylated MAP kinase (p44 and p42), indicating the activation of these signaling pathways. rasagiline.comnih.gov

TargetMethodEffect of this compoundCell Model
Catalase (mRNA)qPCRIncreasedSH-SY5Y
NQO1 (mRNA)qPCRIncreasedSH-SY5Y
Prx1 (mRNA)qPCRIncreasedSH-SY5Y
Bcl-2 (mRNA & protein)qPCR, Western BlotIncreasedSK-N-SH
Bax (mRNA & protein)qPCR, Western BlotReducedSK-N-SH
Bad (protein)Western BlotReducedSK-N-SH
pPKC (protein)Western BlotIncreasedSK-N-SH
p44/p42 MAPK (protein)Western BlotIncreasedPC12, SH-SY5Y

Studies on Amyloid Precursor Protein Processing

A critical focus of this compound research, particularly in the context of Alzheimer's disease, is its effect on the processing of amyloid precursor protein (APP). imrpress.com In vitro studies have shown that this compound can modulate APP processing to favor the non-amyloidogenic pathway. nih.gov

Specifically, this compound has been found to decrease the levels of full-length holo-APP and increase the release of the soluble, neuroprotective fragment sAPPα. imrpress.comnih.govnih.gov This effect is thought to be mediated through the activation of the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. imrpress.comrasagiline.com Notably, these effects on APP processing appear to be independent of MAO inhibition, as the S-isomer of this compound, which lacks MAO inhibitory activity, produces similar results. nih.govnih.gov Furthermore, the increase in sAPPα release induced by this compound can be blocked by a metalloprotease inhibitor, suggesting the involvement of α-secretase activity. rasagiline.comnih.gov Interestingly, this compound does not appear to alter APP mRNA levels, indicating that its regulatory effect occurs at the post-transcriptional level, potentially by suppressing APP translation. imrpress.comnih.govnih.gov

Cell Signaling Pathway Analysis

Research into the molecular mechanisms of this compound has extensively utilized cell signaling pathway analysis to elucidate its neuroprotective and multimodal effects. These studies have revealed that this compound modulates several key intracellular cascades that are crucial for neuronal survival, plasticity, and inflammatory responses.

A significant focus has been on pathways related to neuroprotection and the processing of amyloid precursor protein (APP). Studies have shown that this compound stimulates the non-amyloidogenic α-secretase pathway for APP processing. imrpress.com This effect is mediated through the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. imrpress.comnih.gov Specifically, this compound promotes the phosphorylation of p44 and p42 MAPK (also known as ERK1/2), an effect that is abolished by specific MAPK inhibitors. imrpress.com The activation of the PKC-MAPK signaling pathway is linked to increased levels of soluble APP alpha (sAPPα), which is neuroprotective, thereby reducing the potential for the generation of toxic amyloid-beta (Aβ) peptides. imrpress.com This mechanism is not attributed to its cholinesterase inhibitory activity, as other propargylamine-containing compounds like rasagiline (B1678815) also induce PKC and ERK activation. imrpress.com

Furthermore, this compound's neuroprotective activity involves the modulation of cell survival and death pathways. In human neuroblastoma SK-N-SH cells, this compound has been shown to inhibit caspase-3 activation and regulate the expression of the Bcl-2 family of proteins, leading to an induction of the anti-apoptotic protein Bcl-2 and a reduction in the pro-apoptotic proteins Bad and Bax. imrpress.comnih.gov These effects are associated with the activation of the PKC- and MAPK-dependent pathways. imrpress.com

The anti-inflammatory properties of this compound are also linked to its influence on specific signaling pathways in microglia, the resident immune cells of the brain. In lipopolysaccharide (LPS)-activated primary mouse microglial cultures, this compound was found to reduce the nuclear translocation of the transcription factor NF-κB and decrease the phosphorylation of the MAPKs, ERK1/2 and p38. nih.govmdpi.com By inhibiting these pathways, this compound downregulates the gene expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov More recent studies using RNA sequencing have identified that this compound decreases the expression of Early Growth Response Protein 1 (Egr1) and increases TNF alpha-induced protein 3 (TNFaIP3), a protein that suppresses cytokine release by terminating NF-κB activation. nih.gov

The activation of neurotrophic factor signaling is another critical aspect of this compound's mechanism. It has been shown to elevate the mRNA expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). imrpress.com This increase is positively correlated with the activation of the PKC-MAPK signaling pathways, suggesting a link where this compound-induced neurotrophic factors initiate their respective cell signaling cascades, which include the phosphatidylinositol 3-kinase (PI3K)/Akt and MAPK pathways, to promote neuronal survival and differentiation. imrpress.comnih.gov

Table 1: Summary of Cell Signaling Pathways Modulated by this compound

Signaling Pathway Key Proteins Modulated Cellular Model(s) Downstream Effects
MAPK/ERK Pathway p44/p42 MAPK (ERK1/2) phosphorylation ↑ PC12, SH-SY5Y, Primary Microglia Stimulation of non-amyloidogenic APP processing, Increased sAPPα release, Neuroprotection, Reduced pro-inflammatory cytokine expression. imrpress.comnih.gov
Protein Kinase C (PKC) Pathway PKC activation ↑ PC12, SH-SY5Y Stimulation of non-amyloidogenic APP processing, Increased sAPPα release, Activation of MAPK pathway. imrpress.com
NF-κB Pathway NF-κB nuclear translocation ↓, IκB-α degradation ↓ Primary Microglia Decreased gene expression of pro-inflammatory cytokines (TNFα, IL-1β, IL-6). nih.govmdpi.com
PI3K/Akt Pathway Akt phosphorylation ↑ - Promotion of cell survival and differentiation (implicated via neurotrophic factor upregulation). imrpress.comnih.gov
Apoptosis Pathway Bcl-2 ↑, Bad ↓, Bax ↓, Caspase-3 activation ↓ SK-N-SH Inhibition of apoptosis, Promotion of neuronal survival. imrpress.comnih.govmedchemexpress.com

| Egr1/TNFaIP3 Pathway | Egr1 ↓, TNFaIP3 ↑ | Primary Microglia | Suppression of cytokine release. nih.gov |

In Vivo Preclinical Methodologies

Application of Various Animal Models of Neurological and Psychiatric Disorders

The preclinical evaluation of this compound has involved a diverse range of animal models to investigate its therapeutic potential across different neurological and psychiatric conditions.

Models of Cognitive Dysfunction (Alzheimer's Disease):

Scopolamine-Induced Amnesia: This model uses the muscarinic receptor antagonist scopolamine (B1681570) to induce transient cholinergic deficits and impair spatial memory in rats. This compound was shown to antagonize these impairments, demonstrating its ability to enhance cholinergic activity in the brain. nih.gov

Streptozotocin (B1681764) (STZ)-Induced Memory Deficits: Intracerebroventricular injection of STZ in rats is used to model sporadic Alzheimer's disease, causing impairments in episodic and spatial memory, as well as gliosis and oxidative-nitrative stress. This compound was found to prevent these memory deficits and associated neuropathological changes. nih.gov

Aging Rats: Normal aging in rats is associated with cognitive decline and neuroinflammation. Chronic treatment of 16-month-old rats with this compound prevented the age-related decline in recognition and spatial memory observed at 22 months of age. nih.gov

Models of Neurodegeneration (Parkinson's Disease):

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This model induces parkinsonian-like neurodegeneration by selectively destroying dopaminergic neurons in the nigrostriatal pathway. Chronic administration of this compound was shown to prevent the MPTP-induced depletion of striatal dopamine (B1211576). nih.gov

Models of Brain Injury:

Global Ischemia in Gerbils: This model simulates brain damage caused by a temporary interruption of blood flow. This compound demonstrated neuroprotective effects against hippocampal damage in this model. nih.gov

Closed Head Injury in Mice: this compound was shown to reduce cerebral edema in mice following a closed head injury, indicating its potential in treating traumatic brain injury. nih.govnih.gov

Models of Psychiatric Disorders (Depression and Anxiety):

Prenatal Stress Model: Rats exposed to stress during gestation exhibit hyperanxiety and depressive-like behaviors in adulthood. Daily administration of this compound from puberty was found to abolish these behavioral abnormalities. medchemexpress.com

Behavioral Assays for Cognitive Function and Mood

To assess the effects of this compound in the aforementioned animal models, a variety of behavioral assays have been employed.

Cognitive Function Assays:

Object Recognition Test: This test evaluates episodic memory in rats. This compound was shown to restore the loss of episodic memory in the STZ-induced deficit model. nih.govmedchemexpress.com

Spatial Memory Tests: The Morris water maze and other spatial navigation tasks are used to assess spatial learning and memory. This compound prevented deficits in spatial memory in scopolamine-treated rats, STZ-treated rats, and aging rats. nih.govnih.gov

Mood and Affect-Related Assays:

Forced Swim Test (FST): This is a common assay to screen for antidepressant-like activity in rodents. This compound significantly reduced the time of immobility in rats, an effect comparable to established antidepressant drugs. medchemexpress.comnih.gov

Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior. This compound reduced the hyperanxiety of prenatally stressed rats in the EPM. medchemexpress.com

Table 2: Summary of In Vivo Models and Behavioral Findings for this compound

Disorder Model Animal Model Behavioral Assay(s) Key Behavioral Finding
Cognitive Dysfunction Scopolamine-Treated Rats Spatial Memory Tasks Antagonized scopolamine-induced spatial memory impairment. nih.gov
Cognitive Dysfunction STZ-Treated Rats Object Recognition, Spatial Memory Prevented deficits in episodic and spatial memory. nih.gov
Cognitive Dysfunction Aging Rats (16-22 months) Recognition and Spatial Memory Prevented age-related decline in memory. nih.gov

| Anxiety/Depression | Prenatally Stressed Rats | Elevated Plus Maze, Forced Swim Test | Abolished hyperanxiety and depressive-like behavior. medchemexpress.com |

Histopathological and Immunohistochemical Assessments of Brain Tissue

Histopathological and immunohistochemical analyses of brain tissue from animal models have been crucial for visualizing the neuroprotective and anti-inflammatory effects of this compound at a cellular level. In aging rats, long-term treatment with this compound was shown to prevent the morphological and inflammatory changes in brain regions associated with learning and memory. nih.gov Specifically, it prevented the age-associated increase in astrocyte and microglial immunoreactivity (gliosis) in brain regions like the parietal cortex. This indicates a suppression of the neuroinflammatory processes that accompany aging. These assessments support the in vitro findings that this compound modulates microglial activation. nih.gov

Neurochemical Analyses of Neurotransmitter Levels and Enzyme Activity in Brain Regions

Neurochemical analyses have been fundamental to characterizing this compound as a dual-function inhibitor. In vivo studies in rats have demonstrated its ability to act as a brain-selective inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.govnih.gov Chronic daily administration resulted in significant inhibition (over 65-70%) of both MAO-A and MAO-B in the brain, with minimal effect on these enzymes in peripheral tissues like the intestine and liver. nih.govnih.gov

This brain-selective MAO inhibition leads to measurable changes in neurotransmitter levels. As a consequence of MAO-A inhibition, levels of serotonin (B10506) and noradrenaline were significantly increased in the brains of treated rats. nih.gov The inhibition of MAO-B, particularly in the MPTP mouse model, was shown to prevent the depletion of striatal dopamine and its metabolites, DOPAC and HVA. nih.gov These neurochemical changes underlie the compound's antidepressant-like effects and its neuroprotective activity in parkinsonian models. nih.gov

Gene Expression Profiling in Brain Tissues

Gene expression profiling, often using RNA sequencing (RNA-seq) and quantitative PCR, has provided deep insights into the molecular changes induced by this compound in the brain.

Inflammatory Genes: In the brains of aging rats, this compound treatment suppressed the age-related overexpression of genes encoding pro-inflammatory cytokines, including Tnfα, Il1β, and Il6, in the parietal cortex and other brain regions. nih.gov These findings in vivo corroborate the in vitro data from microglial cultures.

Apoptosis-Related Genes: In vitro studies on human neuroblastoma cells, which are supported by in vivo mechanistic understanding, show that this compound modulates genes of the Bcl-2 family. It upregulates the expression of the anti-apoptotic gene Bcl-2 while downregulating the pro-apoptotic genes Bad and Bax. imrpress.commedchemexpress.com

Neurotrophic Factor Genes: this compound treatment has been shown to increase the mRNA expression of neurotrophic factors, specifically Bdnf and Gdnf, in the brain. imrpress.com This upregulation is believed to contribute significantly to its neuroprotective and neurorestorative potential by promoting neuronal survival and synaptic plasticity. imrpress.com

Oxidative and ER Stress-Related Genes: In neuronal-like SH-SY5Y cells subjected to oxidative stress, RNA-seq analysis revealed that this compound alters the expression of genes involved in endoplasmic reticulum (ER) stress and autophagy. biorxiv.orgbiorxiv.org For instance, it induced Clk1 (Cdc2-like kinase 1) and suppressed Ccpg1 (Cell cycle progression 1) and Synj1 (Synaptojanin 1), suggesting a role in alleviating cell damage from chronic oxidative and ER stress. mdpi.combiorxiv.orgbiorxiv.org

Table 3: Summary of Key Gene Expression Changes Induced by this compound in Preclinical Models

Gene Category Specific Gene(s) Model System Direction of Change Implied Functional Effect
Pro-inflammatory Cytokines Tnfα, Il1β, Il6 Aging Rat Brain, Primary Microglia Downregulation Anti-inflammatory. nih.gov
Apoptosis Regulators Bcl-2 SH-SY5Y Cells Upregulation Anti-apoptotic/Pro-survival. imrpress.commedchemexpress.com
Apoptosis Regulators Bad, Bax SH-SY5Y Cells Downregulation Anti-apoptotic/Pro-survival. imrpress.commedchemexpress.com
Neurotrophic Factors Bdnf, Gdnf Rat Brain Upregulation Neuroprotection, Synaptic Plasticity. imrpress.com
Immune Regulation Egr1 Primary Microglia Downregulation Anti-inflammatory. nih.gov
Immune Regulation Tnfαip3 Primary Microglia Upregulation Suppression of cytokine release. nih.gov
ER Stress/Autophagy Clk1 SH-SY5Y Cells Upregulation Alleviation of cellular stress. biorxiv.orgbiorxiv.org

| ER Stress/Autophagy | Synj1, Ccpg1 | SH-SY5Y Cells | Downregulation | Modulation of autophagy/endocytic pathways. biorxiv.orgbiorxiv.org |

Future Directions and Translational Research Perspectives for Ladostigil Preclinical Focus

Further Elucidation of Intricate Multimodal Mechanisms and Synergistic Effects

Ladostigil (B1674322), a novel multimodal drug, was developed by combining the pharmacophores of rivastigmine (B141), a cholinesterase inhibitor, and rasagiline (B1678815), a monoamine oxidase B (MAO-B) inhibitor. scirp.orgnih.gov This design allows it to act on multiple targets within the central nervous system. imrpress.com Preclinical research has established that this compound possesses a diverse pharmacological profile, acting as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and an irreversible inhibitor of monoamine oxidase A and B (MAO-A and MAO-B). nih.govwikipedia.orgnih.gov Its multimodal effects also include neuroprotective and antidepressant-like activities. imrpress.comnih.gov

Future preclinical investigations are essential to further unravel the complex interplay between these mechanisms. A key area of focus will be to understand how the simultaneous inhibition of both cholinesterases and monoamine oxidases contributes to its neuroprotective effects. imrpress.comnih.gov It is hypothesized that the synergistic effects of these actions lead to enhanced cognitive improvement and a reduction in anxiety and depressive symptoms, which are often comorbid with neurodegenerative diseases. researchgate.net

Additionally, the antioxidant properties of this compound, which are independent of its enzyme inhibitory activities, require more in-depth investigation. researchgate.net Future studies should aim to clarify the mechanisms by which this compound mitigates oxidative stress, a key pathological feature in many neurodegenerative disorders. semanticscholar.org

Comparative Studies with Emerging Multi-Target Directed Ligands and Combination Therapies in Preclinical Models

The therapeutic landscape for neurodegenerative diseases is evolving, with a growing emphasis on multi-target-directed ligands (MTDLs) and combination therapies. semanticscholar.orgexplorationpub.com Future preclinical research should involve comprehensive comparative studies of this compound against other emerging MTDLs. nih.gov These studies will help to position this compound within the broader context of multi-target drug development and identify its unique advantages.

One such MTDL is M30, another derivative of rasagiline that incorporates an iron-chelating moiety. nih.gov Comparative preclinical studies between this compound and M30 could provide valuable insights into the relative contributions of cholinesterase inhibition versus iron chelation when combined with MAO inhibition. nih.govnih.gov Another relevant comparator is ASS234, which also inhibits both cholinesterases and MAOs.

Beyond single-molecule MTDLs, it is crucial to compare the efficacy of this compound with combination therapies of its parent compounds, rivastigmine and rasagiline. imrpress.com Such studies would help to determine whether the covalent linking of the two pharmacophores in this compound offers synergistic benefits over the simple co-administration of the individual drugs. researchgate.net These preclinical models should be designed to assess not only cognitive and behavioral outcomes but also underlying neuropathological changes.

The following table outlines potential comparative preclinical studies:

Comparison GroupRationaleKey Endpoints to Investigate in Preclinical Models
Emerging MTDLs (e.g., M30, ASS234) To benchmark the efficacy and mechanistic profile of this compound against other novel multi-target agents. nih.govCognitive function, neuroprotective effects, target engagement, and modulation of specific signaling pathways.
Combination Therapy (Rivastigmine + Rasagiline) To determine if the single-molecule approach of this compound offers advantages over the co-administration of its parent drugs. imrpress.comPharmacokinetic profiles, synergistic effects on neurotransmitter levels, and long-term disease-modifying outcomes.
Standard-of-Care Monotherapies (e.g., Donepezil, Galantamine) To evaluate the potential for enhanced efficacy of a multi-target approach compared to single-target therapies. imrpress.comAmelioration of cognitive deficits, reduction of behavioral symptoms, and impact on multiple pathological markers (e.g., amyloid and tau pathology, neuroinflammation).

Exploring Additional Preclinical Therapeutic Applications and Indications

While this compound was primarily developed for Alzheimer's disease (AD), its unique pharmacological profile suggests potential utility in other neurodegenerative and psychiatric disorders. nih.govwikipedia.org Preclinical studies have already demonstrated its antidepressant-like effects in animal models. imrpress.comwikipedia.org This opens the door for future investigations into its potential as a treatment for depression, particularly in elderly patients who may also have underlying neurodegenerative pathologies.

Lewy body disease, which shares pathological features with both AD and Parkinson's disease (PD), is another promising indication for this compound. nih.gov Its ability to address cholinergic deficits, monoaminergic imbalances, and provide neuroprotection could be particularly beneficial in this condition. nih.gov

Further preclinical research should explore the efficacy of this compound in models of other neurodegenerative conditions, such as Parkinson's disease with dementia. The rationale for this stems from the known involvement of both the cholinergic and dopaminergic systems in the cognitive and motor symptoms of this disease.

The potential applications of this compound could be expanded based on its known mechanisms of action, as detailed in the table below:

Potential Therapeutic ApplicationRationale Based on Preclinical Findings
Depression and Anxiety Inhibition of MAO-A leads to increased levels of serotonin (B10506) and noradrenaline; demonstrated antidepressant and anxiolytic-like effects in rat models. imrpress.comwikipedia.orgnih.gov
Lewy Body Disease Combines cholinesterase inhibition (addressing cognitive symptoms) and MAO inhibition (potentially improving motor and affective symptoms). nih.gov
Parkinson's Disease with Dementia Addresses both cholinergic and monoaminergic deficits, which are hallmarks of this condition. nih.gov
Mild Cognitive Impairment (MCI) Neuroprotective properties and potential to slow the progression of neurodegeneration may be beneficial in early stages of cognitive decline. clinicaltrials.govfirstwordpharma.com

Development and Validation of Novel Preclinical Models for Disease Modification

The translation of preclinical findings to clinical success has been a significant challenge in the development of drugs for neurodegenerative diseases. researchgate.net A critical future direction is the development and validation of more sophisticated preclinical models that better recapitulate the complexity of human disease. For a multi-target drug like this compound, these models need to be capable of assessing its disease-modifying potential beyond mere symptomatic relief.

Future research should focus on utilizing advanced animal models, such as transgenic mice that express multiple pathological hallmarks of AD (e.g., both amyloid and tau pathology). Investigating the long-term effects of this compound in these models would provide stronger evidence for its ability to alter the course of the disease.

Furthermore, the development of models that incorporate the co-morbidities often seen in elderly patients, such as cerebrovascular disease or metabolic dysfunction, would increase the translational relevance of preclinical studies. clinicaltrials.gov For example, a model combining features of AD with diabetes could be used to evaluate this compound's efficacy in a more clinically representative context.

The use of novel imaging techniques, such as positron emission tomography (PET) with specific ligands for amyloid, tau, and neuroinflammation, in these animal models would allow for the longitudinal tracking of disease progression and the effects of this compound treatment in vivo.

Advanced Pharmacological Characterization in Preclinical Settings

A more granular understanding of this compound's pharmacological properties is crucial for optimizing its therapeutic potential. Future preclinical studies should focus on its advanced pharmacological characterization. This includes a detailed investigation of its brain-selective MAO inhibition. nih.govnih.gov While it is known to be a brain-selective MAO inhibitor, further studies are needed to quantify the extent of this selectivity and to understand the underlying mechanisms, which may be related to its ability to cross the blood-brain barrier and its specific interactions with the enzyme in the brain microenvironment.

The pharmacokinetics and pharmacodynamics of this compound, particularly in relation to its long-term administration, need to be thoroughly characterized in various preclinical models. researchgate.net This includes determining the optimal dosing regimen to achieve sustained target engagement of both cholinesterases and MAOs while minimizing potential off-target effects.

The following table summarizes key areas for advanced preclinical pharmacological characterization:

Pharmacological AspectResearch FocusRationale
Brain-Selective MAO Inhibition Quantify the degree of brain selectivity and elucidate the underlying mechanisms.To confirm and better understand a key feature that may contribute to a favorable therapeutic window. nih.govnih.gov
Long-Term Pharmacokinetics/Pharmacodynamics Characterize drug exposure and target engagement with chronic dosing in relevant animal models.To inform the design of long-term clinical trials and to understand the sustainability of its effects.
Metabolite Profiling and Activity Identify major metabolites and assess their pharmacological activity (efficacy and safety).To obtain a complete picture of the drug's in vivo effects and to identify any active metabolites.
Blood-Brain Barrier Penetration Quantify the rate and extent of entry into and efflux from the central nervous system.To correlate brain concentrations with pharmacological effects and to optimize delivery to the target organ.

Q & A

Q. What are the primary biochemical targets of Ladostigil, and how are they experimentally validated?

this compound is a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), with IC50 values of 31.8 μM and 37.1 μM, respectively. These inhibitory effects are measured via in vitro enzyme activity assays using purified enzymes. For AChE, Ellman’s method (spectrophotometric measurement of thiocholine production) is commonly employed, while MAO inhibition is assessed using substrates like kynuramine, with fluorescence or radiometric detection . Preclinical studies in rodents confirm brain-selective MAO inhibition after chronic dosing (e.g., 26 mg/kg for 2 weeks reduces MAO-B by 71% and MAO-A by 66%) .

Q. What in vitro models are used to study this compound’s neuroprotective effects against oxidative stress?

SH-SY5Y neuroblastoma cells exposed to oxidative stressors like H₂O₂ (200–500 μM) or Sin1 (peroxynitrite donor) are common models. This compound’s efficacy is quantified via flow cytometry with Annexin-V/PI staining, showing a reduction in apoptosis (e.g., cell death decreased from 10.9% to 5.4% under Sin1 stress). Baseline protection rates (7.7% without this compound vs. 11.4% with treatment) highlight its cytoprotective role .

Q. How does this compound modulate neurotransmitter levels in preclinical models?

Chronic administration in rodents increases dopamine and serotonin levels by ~90%, measured via HPLC or microdialysis in brain homogenates. These effects correlate with MAO-B inhibition, which reduces neurotransmitter catabolism. This compound also enhances cortical cholinesterase (ChE) activity by 50%, indirectly supporting acetylcholine signaling .

Advanced Research Questions

Q. How do experimental designs reconcile contradictions between this compound’s in vitro and in vivo neuroprotection mechanisms?

In vitro studies focus on acute oxidative stress (e.g., H₂O₂ exposure), while in vivo models (e.g., aging rats) assess chronic neurodegeneration. Discrepancies arise from differences in metabolite bioavailability: this compound’s 6-OH metabolite, formed via carbamate hydrolysis by ChE, is 500–600× more potent at inhibiting MAO in vivo. Chronic dosing in rats (26 mg/kg for 2 weeks) achieves brain-selective MAO inhibition (>90%) without affecting peripheral enzymes, a critical factor absent in cell-based systems .

Q. What methodological challenges exist in translating this compound’s preclinical efficacy to clinical trials for mild cognitive impairment (MCI)?

Phase 2 trials (NCT01354691, NCT01429623) face issues like:

  • Endpoint selection : Preclinical metrics (e.g., object recognition memory in rats ) lack direct human analogs.
  • Dose optimization : Rodent studies use doses (9–200 mg/kg) far exceeding human equivalents. Pharmacokinetic modeling is needed to account for metabolite-driven MAO inhibition .
  • Biomarker variability : Oxidative stress markers (e.g., 8-OHdG) and pro-inflammatory cytokines (IL-6, TNF-α) show inter-individual variability, complicating outcome interpretation .

Q. How do researchers differentiate this compound’s anti-inflammatory effects from its antioxidant activity in mechanistic studies?

  • Antioxidant assays : Measure ROS scavenging (e.g., DCFH-DA fluorescence) and induction of antioxidant enzymes (e.g., superoxide dismutase) in glial cells .
  • Anti-inflammatory models : Use LPS-stimulated microglia to quantify cytokine suppression (ELISA for IL-1β, IL-6) and NF-κB pathway inhibition (western blot for phospho-IκBα) . Co-administration with selective inhibitors (e.g., PKC inhibitors) can isolate signaling pathways, revealing that this compound’s anti-inflammatory effects partly depend on MAPK/BDNF upregulation .

Q. What experimental strategies address this compound’s limited blood-brain barrier (BBB) permeability in pharmacokinetic studies?

  • Prodrug optimization : this compound’s carbamate moiety enhances lipophilicity, but its hydrolysis to 6-OH metabolite (more polar) reduces BBB penetration. Comparative studies in rats and monkeys track metabolite levels via LC-MS in cerebrospinal fluid .
  • Nanocarrier systems : Preclinical trials with lipid-based nanoparticles show improved brain uptake in murine models, assessed via fluorescent tagging .

Methodological Resources

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous populations?

Mixed-effects models account for inter-subject variability in clinical trials, while mechanistic PK/PD modeling integrates in vitro IC50 data (e.g., MAO-B inhibition) with in vivo metabolite profiles. Bootstrap resampling is used to validate small-sample preclinical datasets .

Q. How are transcriptomic and proteomic techniques applied to study this compound’s multimodal mechanisms?

  • RNA-seq : Identifies this compound-induced upregulation of neurotrophic factors (BDNF, GDNF) and synaptic proteins (Synaptophysin IV) in rat hippocampi .
  • SWATH-MS proteomics : Quantifies APP processing shifts (reduced Aβ42, increased sAPPα) in SH-SY5Y cells, linking to PKC/MAPK activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.